N,N-Dimethylbenzylamine
Description
Propriétés
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
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InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
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Molecular Formula |
C9H13N, Array | |
| Record name | BENZYLDIMETHYLAMINE | |
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| Record name | BENZYLDIMETHYLAMINE | |
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Related CAS |
1875-92-9 (hydrochloride) | |
| Record name | N,N-Dimethylbenzylamine | |
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DSSTOX Substance ID |
DTXSID8021854 | |
| Record name | N,N-Dimethylbenzylamine | |
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Molecular Weight |
135.21 g/mol | |
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Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Benzenemethanamine, N,N-dimethyl- | |
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| Record name | N-Benzyl dimethylamine | |
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Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
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| Record name | BENZYLDIMETHYLAMINE | |
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Flash Point |
140 °F, 57 °C o.c. | |
| Record name | N-Benzyl dimethylamine | |
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| Record name | BENZYLDIMETHYLAMINE | |
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Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
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Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Pressure |
0.58 [mmHg] | |
| Record name | N-Benzyl dimethylamine | |
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CAS No. |
103-83-3, 28262-13-7 | |
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| Record name | N,N-Dimethylbenzylamine | |
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| Record name | Benzenemethanamine, dimethyl- | |
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| Record name | Benzyldimethylamine | |
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Melting Point |
-103 °F (USCG, 1999), -75 °C | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylbenzylamine (DMBA) is a versatile tertiary amine with significant applications across various scientific and industrial domains. This technical guide provides a comprehensive overview of its core chemical properties, structural features, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are presented. Furthermore, this guide elucidates the catalytic role of DMBA in polyurethane foam formation and epoxy resin curing, supported by mechanistic diagrams. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Chemical Structure and Identification
This compound is an organic compound comprising a benzyl (B1604629) group attached to a dimethylamino functional group.[1] This structure imparts both aromatic and tertiary amine characteristics, which are central to its reactivity and utility.
| Identifier | Value |
| IUPAC Name | N,N-dimethyl-1-phenylmethanamine[2] |
| CAS Number | 103-83-3[1] |
| Molecular Formula | C₉H₁₃N[2] |
| SMILES | CN(C)CC1=CC=CC=C1[2] |
| InChI Key | XXBDWLFCJWSEKW-UHFFFAOYSA-N[2] |
Physicochemical Properties
DMBA is a colorless to light yellow liquid with a characteristic amine-like or aromatic odor.[3][4] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and ether.[4][5]
| Property | Value | Reference(s) |
| Molecular Weight | 135.21 g/mol | [2] |
| Boiling Point | 183-184 °C at 765 mmHg | [4] |
| Melting Point | -75 °C | [1] |
| Density | 0.9 g/mL at 25 °C | [4] |
| Flash Point | Approximately 57 °C (134.6 °F) | [4] |
| pKa | 8.25 in 45% aqueous EtOH | [4] |
Reactivity and Catalytic Activity
This compound's reactivity is dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. It readily neutralizes acids in exothermic reactions to form salts.[4] It is incompatible with strong oxidizing agents, strong acids, and acid halides.[4]
A key industrial application of DMBA is its role as a catalyst in polymerization reactions.
-
Polyurethane Foam Formation: As a tertiary amine catalyst, DMBA accelerates the reaction between isocyanates and polyols, which is the fundamental linkage in polyurethane synthesis.[6][7] It is understood to activate the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their attack on the isocyanate group.[7]
-
Epoxy Resin Curing: DMBA serves as an accelerator in the curing of epoxy resins with amine or anhydride (B1165640) hardeners.[8][9] It functions by catalyzing the ring-opening of the epoxide by the hardener, leading to the formation of a cross-linked polymer network.[9][10] The tertiary amine can activate the epoxy ring, making it more susceptible to nucleophilic attack.[10]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzyl chloride with an aqueous solution of dimethylamine (B145610).[3][5][8]
Materials:
-
Benzyl Chloride
-
20-40% (w/w) Aqueous Dimethylamine Solution
-
Microchannel Reactor or a suitable reaction vessel
-
Feed pumps
-
Separatory Funnel
-
Distillation apparatus
Procedure:
-
Prepare a 20-40% (w/w) aqueous solution of dimethylamine.
-
Set up the microchannel reactor or reaction vessel and heat it to a temperature between 60-90°C.[3]
-
Using feed pumps, introduce benzyl chloride and the dimethylamine solution into the reactor at a molar ratio of 1:1.2 to 1:2.2 (benzyl chloride:dimethylamine).[3]
-
Maintain the reaction temperature and allow the reaction to proceed. The residence time in a microchannel reactor will be determined by the reactor volume and flow rates. For a batch reaction in a flask, the benzyl chloride is typically added dropwise to the dimethylamine solution over a period of 2 hours, maintaining the temperature below 40°C.[5][8]
-
After the reaction is complete, cool the resulting oil and water mixture.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Collect the upper oily layer, which is the crude this compound.
Purification
The crude product can be purified by distillation.
Procedure:
-
The crude this compound can be dried over potassium hydroxide (B78521) (KOH) pellets.[11]
-
Set up a distillation apparatus. To prevent oxidation, the distillation can be performed under a nitrogen atmosphere and from zinc dust.[11]
-
The dimethylamine impurity can be distilled off at atmospheric pressure below 29°C.[8]
-
The this compound can then be distilled under reduced pressure (boiling point 82°C at 18 mmHg).[8]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar or mid-polar column such as a DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or an Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) is suitable.[1][12]
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent like methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Dissolve the unknown sample in the same solvent to an expected concentration within the calibration range.
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0-2.0 mL/min.[12]
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2-3 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to 250-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
Data Analysis:
-
Identify this compound in the sample by comparing its retention time and mass spectrum with that of a certified reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.
Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[2]
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Dissolve the unknown sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
HPLC Parameters:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water with a buffer (e.g., 0.1% trifluoroacetic acid or triethylamine (B128534) phosphate (B84403) buffer). A typical starting point is a 60:40 (v/v) mixture of methanol and water.[13][14]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of 210 nm or 254 nm.[12]
Data Analysis:
-
Identify this compound by comparing the retention time of the peak in the sample chromatogram to that of a standard.
-
Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from the standards.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Catalytic cycle of this compound in polyurethane formation.
Caption: Catalytic role of this compound in epoxy resin curing.
References
- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. wernerblank.com [wernerblank.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. hanepoxy.net [hanepoxy.net]
- 10. youtube.com [youtube.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 14. benchchem.com [benchchem.com]
synthesis pathways for N,N-Dimethylbenzylamine
An In-depth Technical Guide to the Synthesis of N,N-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This compound (DMBA), a tertiary amine with the formula C₆H₅CH₂N(CH₃)₂, is a critical building block and catalyst in a multitude of chemical processes.[1][2] Its utility spans from being an accelerator for epoxy resins and polyurethane foams to a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and quaternary ammonium (B1175870) salts used as phase-transfer catalysts.[3][4][5] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation.
Core Synthesis Pathways
The synthesis of this compound can be accomplished through several key methodologies, each with distinct advantages regarding yield, purity, cost, and scalability. The most prominent of these are the Eschweiler-Clarke reaction, direct alkylation of benzyl (B1604629) derivatives, and reductive amination of benzaldehyde (B42025).
Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines to yield their corresponding tertiary amines.[6][7] This one-pot procedure utilizes excess formic acid and formaldehyde (B43269) to exhaustively methylate benzylamine (B48309).[8][9] The reaction is irreversible due to the formation of carbon dioxide gas and reliably prevents the formation of quaternary ammonium salts.[6]
Experimental Protocol:
This protocol is adapted from the general principles of the Eschweiler-Clarke reaction.[6][7][8]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol).
-
Reagent Addition: Slowly add 90% formic acid (2.5 mol), followed by 37% aqueous formaldehyde (2.5 mol). The addition should be done cautiously as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and maintain for 8-12 hours.[7] The evolution of CO₂ gas should be observed.
-
Work-up: After cooling to room temperature, make the solution basic (pH > 10) by the slow addition of 40% NaOH solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (B109758) (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound (boiling point: ~82°C at 18 mmHg).[10][11]
Direct Alkylation via Nucleophilic Substitution
Direct alkylation is a straightforward and common industrial method for producing this compound.[12][13] This pathway typically involves the reaction of benzyl chloride with an excess of dimethylamine (B145610).[10][11] The dimethylamine acts as both the nucleophile and a base to neutralize the hydrogen chloride formed during the reaction.
Experimental Protocol:
This protocol is based on a common industrial synthesis method.[10][11]
-
Reaction Setup: A reaction vessel is charged with a 25% aqueous solution of dimethylamine (e.g., 1088 g, representing a molar ratio of approximately 6:1 to benzyl chloride).
-
Reagent Addition: Benzyl chloride (e.g., 126.6 g, 1.0 mol) is added dropwise to the stirred dimethylamine solution over a period of two hours. The temperature is maintained below 40°C using external cooling.[10][11]
-
Reaction Completion: After the addition is complete, stirring is continued at room temperature for an additional hour to ensure the reaction goes to completion.
-
Phase Separation: The reaction mixture is cooled (e.g., in a refrigerator at 5°C) to facilitate the separation of the organic and aqueous layers.[10]
-
Isolation: The upper oily layer, containing the crude this compound, is separated.
-
Purification: The crude product is purified by steam distillation followed by vacuum distillation.[10] The final product is obtained as a colorless to light yellow liquid.[11] A yield of 76.1% has been reported for this method.[10]
Reductive Amination
Reductive amination is a versatile method that involves the reaction of a carbonyl compound (benzaldehyde) with an amine (dimethylamine) in the presence of a reducing agent. This process first forms an iminium ion intermediate, which is then reduced in situ to the target tertiary amine.[14] Various reducing agents can be employed, including hydrogen with a catalyst (e.g., Pt/C), sodium borohydride, or formic acid (as in the Eschweiler-Clarke reaction).[6][10][15]
Experimental Protocol:
This protocol describes a catalytic hydrogenation approach.[10][16]
-
Catalyst Loading: An autoclave is charged with a suitable catalyst, such as platinum on carbon (Pt/C, 1 mol% based on the amine).[10] The vessel is flushed with an inert gas like argon.
-
Reagent Addition: A solution of benzaldehyde (0.1 mol), dimethylamine (0.1-0.3 mol), a solvent such as methanol (B129727) or ethanol (B145695) (10 mL), and an acid catalyst like p-toluenesulfonic acid (0.5 mL of a 0.2 M solution) is added to the autoclave.[10]
-
Reaction Conditions: The autoclave is sealed and heated to 120°C. Hydrogen gas is introduced to a pressure of 40 bar.[10] The mixture is stirred continuously until hydrogen uptake ceases (typically 0.5-6 hours).
-
Work-up: After cooling and venting the autoclave, the catalyst is removed by filtration.
-
Purification: The filtrate is concentrated, and the resulting crude product is purified by vacuum distillation to yield this compound. This method can achieve very high yields, up to 99%.[10]
Comparison of Synthesis Pathways
The choice of synthesis pathway depends on factors such as available starting materials, required scale, desired purity, and safety considerations.
| Pathway | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Eschweiler-Clarke | Benzylamine, Formaldehyde, Formic Acid | >80%[7] | One-pot reaction; avoids quaternary byproducts; high yields. | Uses corrosive formic acid; CO₂ evolution requires careful venting. |
| Direct Alkylation | Benzyl Chloride, Dimethylamine | ~76%[10] | Readily available and inexpensive starting materials; suitable for large-scale production.[13] | Can produce quaternary ammonium salts as byproducts; benzyl chloride is a lachrymator. |
| Reductive Amination | Benzaldehyde, Dimethylamine, Reducing Agent | Up to 99%[10] | Very high yields and purity; versatile choice of reducing agents. | Requires high-pressure equipment for catalytic hydrogenation; catalysts can be expensive. |
General Experimental Workflow
A typical laboratory-scale synthesis of this compound follows a standardized workflow from reaction setup to final purification.
-
Reaction Setup: Appropriate glassware is assembled, and reactants are measured and charged into the reaction vessel under controlled conditions.
-
Controlled Reaction: The reaction mixture is heated or cooled as required while being stirred to ensure homogeneity and efficient heat transfer.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the starting materials have been consumed.
-
Work-up: Once complete, the reaction is stopped (quenched), often by cooling and adjusting the pH to neutralize reagents and facilitate product isolation.
-
Extraction: The product is separated from the aqueous phase using an immiscible organic solvent.
-
Drying and Solvent Removal: The combined organic extracts are dried with an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed using a rotary evaporator.
-
Purification: The crude product is purified, most commonly by vacuum distillation, to separate it from non-volatile impurities and unreacted starting materials.[10]
-
Characterization: The identity and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[3][16]
References
- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. BDMA – this compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solved In the first experiment a Eschweiler-Clarke | Chegg.com [chegg.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. atamankimya.com [atamankimya.com]
- 12. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 13. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 14. youtube.com [youtube.com]
- 15. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 16. rsc.org [rsc.org]
N,N-Dimethylbenzylamine CAS number 103-83-3 applications
An In-depth Technical Guide to the Applications of N,N-Dimethylbenzylamine (CAS 103-83-3)
For Researchers, Scientists, and Drug Development Professionals
This compound (BDMA), with CAS number 103-83-3, is a versatile tertiary amine that serves as a crucial component in a multitude of chemical processes. Its utility spans from being a highly effective catalyst in polymer chemistry to a key intermediate in the synthesis of specialized organic compounds. This guide provides a detailed overview of its primary applications, supported by quantitative data, experimental protocols, and process visualizations to aid researchers and professionals in its practical application.
Core Applications of this compound
The principal applications of this compound can be categorized into three main areas:
-
Catalyst in Polyurethane Systems: BDMA is widely used to accelerate the reaction between isocyanates and polyols, which is fundamental to the formation of polyurethane foams. It plays a significant role in controlling the reaction kinetics, thereby influencing the final properties of the foam.[1][2]
-
Curing Agent and Accelerator for Epoxy Resins: In epoxy resin formulations, BDMA functions as a catalyst that promotes the curing process, even at ambient temperatures.[3][4] It facilitates the reaction between the epoxy resin and the hardener, leading to the formation of a durable, cross-linked polymer network with enhanced mechanical and thermal properties.[4]
-
Intermediate in Organic Synthesis: BDMA is a valuable precursor in the synthesis of various organic compounds.[5] A notable application is in the production of quaternary ammonium (B1175870) salts, which are used as phase transfer catalysts, surfactants, and antimicrobial agents.[5][6]
Quantitative Data on Applications
The following tables summarize quantitative data related to the performance of this compound in its key applications.
Polyurethane Foam Catalysis
The selection of an amine catalyst is critical in determining the processing characteristics and final properties of polyurethane foams. The table below provides a comparison of this compound (BDMA) with other common amine catalysts in a standard rigid foam formulation.
Table 1: Comparison of Amine Catalysts in Rigid Polyurethane Foam [7]
| Catalyst | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density ( kg/m ³) |
| N,N-Dimethylcyclohexylamine (PC-8) | 28 | 85 | 110 | 32 |
| Triethylenediamine (DABCO) | 18 | 60 | 90 | 30 |
| This compound (BDMA) | 22 | 70 | 100 | 31 |
| Dimethylformamide (DMF) | 35 | 100 | 130 | 33 |
Data adapted from a standard rigid foam formulation with an isocyanate index of 100, a sucrose-glycerine based polyol, and 5 phr water.
Synthesis of Quaternary Ammonium Salts
This compound is a key reactant in the synthesis of N-benzyl-N,N-dimethylalkane-1-ammonium bromides, a class of quaternary ammonium salts. The yields of this reaction with various long-chain n-alkylbromides are presented below.
Table 2: Yields for the Quaternization of this compound with n-Alkylbromides [8]
| n-Alkyl Bromide | Product Alkyl Chain | Yield (%) |
| 1-Bromooctane | C8 | 35 |
| 1-Bromodecane | C10 | 41 |
| 1-Bromododecane (B92323) | C12 | 75 |
| 1-Bromotetradecane | C14 | 81 |
| 1-Bromohexadecane | C16 | 85 |
| 1-Bromooctadecane | C18 | 87 |
| 1-Bromoeicosane | C20 | 89 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl (B1604629) chloride and an aqueous solution of dimethylamine (B145610).
Materials:
-
Benzyl Chloride (126.6 g)
-
25% Aqueous Dimethylamine (1088 g)
-
Separatory Funnel
-
Reaction vessel with stirring and temperature control
Procedure:
-
To the reaction vessel containing the 25% aqueous dimethylamine solution, add the benzyl chloride dropwise over a period of two hours. The molar ratio of dimethylamine to benzyl chloride is approximately 6:1.
-
During the addition, maintain the reaction temperature below 40°C by controlling the rate of addition and, if necessary, using external cooling.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.
-
Transfer the reaction mixture to a separatory funnel and cool it to 5°C.
-
Allow the mixture to separate into two layers. The upper, oily layer is the crude this compound.
-
Separate and collect the upper oily layer.
-
The crude product can be purified by steam distillation, followed by distillation of the collected oily layer under reduced pressure to remove any residual dimethylamine. A yield of approximately 76% can be expected.
Curing of Epoxy Resin
This protocol provides a general procedure for using this compound as a catalyst in the curing of an epoxy resin with an anhydride (B1165640) hardener.[5][6]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
Nadic methyl anhydride (NMA) hardener
-
This compound (BDMA) catalyst
-
Mixing vessel
-
Curing oven
Procedure:
-
In the mixing vessel, combine the DGEBA epoxy resin and the NMA hardener in the desired stoichiometric ratio.
-
Add the this compound catalyst to the mixture. The concentration of the catalyst can be varied to control the curing time, but a typical starting point is in the range of 0.5-2.0 parts per hundred parts of resin (phr).
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
Pour the mixture into a mold or apply it to the desired substrate.
-
Cure the resin at the desired temperature. The curing can be performed at ambient temperature, but for optimal properties, a post-curing step at an elevated temperature (e.g., 120-150°C) is often employed. The curing time will depend on the temperature and the concentration of the catalyst.
Synthesis of a Quaternary Ammonium Salt
This protocol describes the synthesis of N-benzyl-N,N-dimethyldodecyl-1-ammonium bromide from this compound and 1-bromododecane.[8]
Materials:
-
This compound
-
1-Bromododecane
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Crystallization dish
Procedure:
-
In the reaction flask, dissolve this compound (0.007 mol) in dry ethanol (25 ml).
-
To this solution, add 1-bromododecane (0.01 mol).
-
Heat the reaction mixture to reflux and maintain it under reflux for 28 hours with continuous stirring.
-
After the reflux period, evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from acetone.
-
Wash the resulting crystals with ether and allow them to dry at room temperature. A yield of approximately 75% can be expected.[8]
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving this compound.
Caption: Synthesis of this compound.
Caption: Catalytic role of BDMA in polyurethane formation.
Caption: Synthesis of a quaternary ammonium salt from BDMA.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. US3437608A - Gel-rise retardation in polyurethane foams - Google Patents [patents.google.com]
- 4. newtopchem.com [newtopchem.com]
- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. bdmaee.net [bdmaee.net]
A Comprehensive Technical Guide to the Solubility of N,N-Dimethylbenzylamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of N,N-Dimethylbenzylamine (DMBA) in various organic solvents. Understanding the solubility characteristics of this versatile tertiary amine is critical for its application as a catalyst in polymerization, an intermediate in organic synthesis, and in the formulation of pharmaceuticals. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Core Physical and Chemical Properties of this compound
This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is a tertiary amine consisting of a benzyl (B1604629) group and two methyl groups attached to a nitrogen atom. Its molecular structure imparts a combination of aromatic and aliphatic characteristics, influencing its solubility in different solvent classes.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been reported with some variation. The available data is summarized below.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 8 g/L | 20 |
| Water | H₂O | 1.2 g/100mL | Not Specified |
| Water | H₂O | 12.0 g/100mL | Not Specified |
Note: The discrepancies in the reported water solubility values may be attributable to different experimental methodologies and conditions.
Qualitative Solubility in Organic Solvents
While specific quantitative data is limited, the qualitative solubility of this compound in common organic solvents is well-established. This information is crucial for solvent selection in various applications.
| Solvent Class | Representative Solvents | Qualitative Solubility |
| Alcohols | Methanol, Ethanol | Good solubility/Soluble[2][3] |
| Ethers | Diethyl Ether | Good solubility/Soluble[2][3] |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Data not readily available |
| Aromatic Hydrocarbons | Toluene | Soluble |
| Aliphatic Hydrocarbons | Hexane | Data not readily available |
| Halogenated Solvents | Chloroform | Very slightly soluble[2] |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Very soluble[2] |
| Acids | Glacial Acetic Acid | Sparingly soluble[2] |
Experimental Protocol for Determination of Solubility
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent at a specified temperature. This protocol is based on the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (purity ≥ 99%)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled orbital shaker or magnetic stirrer with a water bath
-
Calibrated thermometer
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with airtight caps
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The goal is to create a heterogeneous mixture with undissolved solute.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant rate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow for the complete separation of the liquid and undissolved phases.
-
-
Sample Withdrawal and Preparation:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Record the exact volume of the filtered saturated solution.
-
-
Quantification:
-
Gravimetric Method: If the solvent is volatile and the solute is not, the solvent can be evaporated from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute), and the mass of the remaining this compound can be determined.
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical technique (e.g., GC-FID or UV-Vis spectrophotometry).
-
Dilute the filtered saturated sample to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mol/L) based on the mass or concentration of this compound determined in the known volume of the saturated solution.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for this compound and the selected solvent before starting the experiment.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in various solvents for a specific application.
Caption: Workflow for solubility assessment of this compound.
Signaling Pathways and Logical Relationships
In the context of the physical property of solubility, there are no biological "signaling pathways" to consider. However, the logical relationships governing solubility can be understood through the principle of "like dissolves like." The diagram below illustrates the key molecular interactions that determine the solubility of this compound in different types of solvents.
Caption: Factors influencing this compound solubility.
References
electrophilic substitution mechanisms involving N,N-Dimethylbenzylamine
An In-depth Technical Guide to the Electrophilic Substitution Mechanisms of N,N-Dimethylbenzylamine
Introduction
This compound is an organic compound featuring a benzyl (B1604629) group attached to a dimethylamino moiety. As a substituted aromatic compound, its benzene (B151609) ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic synthesis. This technical guide provides a comprehensive overview of the mechanisms, regioselectivity, and experimental considerations for the electrophilic substitution reactions of this compound. The reactivity and orientation of substitution are critically dependent on the reaction conditions, particularly the acidity of the medium, which alters the nature of the directing group. This document is intended for researchers, chemists, and professionals in drug development who utilize substituted aromatic compounds as synthetic intermediates.
Core Concepts: The Duality of the N,N-Dimethylbenzylamino Group
The substituent already present on an aromatic ring governs the regioselectivity and rate of subsequent electrophilic substitution reactions. In this compound, the directing group is the N,N-dimethylbenzylamino moiety (-CH₂N(CH₃)₂). Its influence is not static; it changes dramatically based on the reaction's pH.
Directing Effect in Neutral or Mildly Acidic Conditions
Under neutral or weakly acidic conditions, the -CH₂N(CH₃)₂ group acts as a weak activating group and is an ortho, para-director. The alkyl portion of the group donates electron density to the ring via a positive inductive effect (+I), making the ring more nucleophilic than benzene. The nitrogen's lone pair is not directly conjugated with the ring, so its influence is primarily transmitted through the methylene (B1212753) bridge. The inductive activation directs incoming electrophiles to the ortho and para positions.
Directing Effect in Strongly Acidic Conditions
In strongly acidic media, such as the mixture of sulfuric and nitric acids used for nitration, the basic nitrogen atom of the dimethylamino group is protonated.[1][2] This converts the substituent into an N,N-dimethylbenzylammonium group (-CH₂N⁺H(CH₃)₂). This positively charged group exerts a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the ring towards electrophilic attack. This deactivating group directs incoming electrophiles to the meta position, as this position is the least destabilized by the electron-withdrawing effect.[3][4]
The following diagram illustrates this critical, condition-dependent duality.
Mechanistic Pathways of Electrophilic Aromatic Substitution
The general mechanism for EAS proceeds in two principal steps:
-
Attack by the Aromatic Ring : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step.
-
Deprotonation : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
The stability of the intermediate arenium ion determines the regiochemical outcome.
-
Ortho/Para Attack : For an activating group, resonance structures of the arenium ion for ortho and para attack are more stable because the positive charge can be delocalized onto the carbon bearing the substituent, which is stabilized by the electron-donating nature of the group.
-
Meta Attack : For a deactivating group (like the protonated -CH₂N⁺H(CH₃)₂), meta attack is favored because the resulting arenium ion avoids placing the positive charge on the carbon adjacent to the already positively charged substituent, which would be a highly unstable arrangement.
Specific Electrophilic Substitution Reactions
Nitration
Nitration is typically performed with a mixture of concentrated nitric acid and sulfuric acid. These strongly acidic conditions ensure the protonation of the this compound, leading to the formation of the meta-substituted product.
Mechanism : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The deactivated aromatic ring then attacks the nitronium ion.
| Parameter | Details |
| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Electrophile | Nitronium ion (NO₂⁺) |
| Typical Conditions | 0-10 °C, slow addition of substrate to mixed acid |
| Expected Product | 1-(3-nitrobenzyl)-N,N-dimethylamine |
| Regioselectivity | Predominantly meta |
| Yield | Moderate (Deactivated rings react slower than benzene) |
Experimental Protocol (Adapted from standard nitration procedures[5][6])
-
Preparation : Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid (2.0 eq) in a flask cooled in an ice-salt bath, maintaining the temperature below 10 °C.
-
Reaction : Slowly add this compound (1.0 eq) dropwise to the stirred nitrating mixture, ensuring the internal temperature does not exceed 10-15 °C.
-
Stirring : After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture onto crushed ice. The product may precipitate or form an oil.
-
Neutralization : Slowly neutralize the aqueous solution with a base (e.g., NaOH or Na₂CO₃ solution) while cooling to deprotonate the amine and precipitate the product fully.
-
Isolation : Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography or distillation.
Halogenation
Halogenation can be achieved with various reagents. The choice of reagent and catalyst determines the reaction conditions and, consequently, the regioselectivity.
-
With Br₂ and a Lewis Acid (e.g., FeBr₃) : These conditions can be problematic. The basic amine can form a complex with the Lewis acid catalyst, deactivating the ring and inhibiting the reaction, similar to the issue with Friedel-Crafts reactions.
-
With N-Bromosuccinimide (NBS) : NBS provides a source of electrophilic bromine under milder, often neutral, conditions. This avoids strong acids, favoring ortho and para substitution.
| Parameter | Details (Using NBS) |
| Reagents | N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄, CH₂Cl₂) |
| Electrophile | Br⁺ (or polarized Br from NBS) |
| Typical Conditions | 0 °C to room temperature, often in the dark |
| Expected Products | 1-(4-bromobenzyl)-N,N-dimethylamine (para), 1-(2-bromobenzyl)-N,N-dimethylamine (ortho) |
| Regioselectivity | Ortho, Para (Para usually favored due to less steric hindrance) |
| Yield | Generally good for activated/mildly activated rings |
Experimental Protocol (Adapted from NBS bromination of activated rings[7])
-
Preparation : In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reaction : Add N-Bromosuccinimide (1.0 eq) portion-wise over 15-20 minutes with vigorous stirring.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 5-7 hours. Monitor the reaction's progress by TLC.
-
Work-up : Filter the reaction mixture to remove succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification : Purify the resulting mixture of ortho and para isomers via column chromatography.
Sulfonation
Sulfonation is conducted using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). These conditions are strongly acidic, leading to the protonation of the amine and directing the substitution to the meta position.
Mechanism : The electrophile is sulfur trioxide (SO₃) or its protonated form. The deactivated ring attacks SO₃, and subsequent deprotonation yields the sulfonic acid.
| Parameter | Details |
| Reagents | Fuming Sulfuric Acid (H₂SO₄ + SO₃) |
| Electrophile | SO₃ |
| Typical Conditions | Room temperature or gentle heating |
| Expected Product | 3-((dimethylamino)methyl)benzenesulfonic acid |
| Regioselectivity | Meta |
| Yield | Variable; the reaction is reversible |
Experimental Protocol (Adapted from general sulfonation procedures[6])
-
Reaction : In a flask, place fuming sulfuric acid (excess). Cool in an ice bath.
-
Addition : Slowly add this compound dropwise with stirring, maintaining a low temperature.
-
Heating : After addition, carefully heat the reaction mixture (e.g., to 40-50 °C) for several hours until TLC indicates consumption of the starting material.
-
Work-up : Cool the reaction mixture and pour it carefully onto a large amount of crushed ice.
-
Isolation : The resulting sulfonic acid is highly water-soluble. It can often be precipitated by adding a concentrated solution of NaCl (salting out) and then collected by filtration.
Friedel-Crafts Alkylation and Acylation
This acid-base reaction forms a complex that:
-
Deactivates the Catalyst : The Lewis acid is tied up and cannot activate the alkyl/acyl halide.
-
Deactivates the Ring : The complexation places a positive charge on the nitrogen, creating a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack.
General Experimental Workflow
A typical experimental procedure for an electrophilic aromatic substitution reaction follows a standardized workflow from setup to analysis.
Conclusion
The electrophilic substitution of this compound is a prime example of how reaction conditions dictate mechanistic pathways and product outcomes. The basicity of the dimethylamino group is the controlling factor. In strongly acidic environments, protonation leads to a deactivated ring and meta-directing effects. In neutral or mild conditions, the substituent acts as a weak ortho, para-director. Friedel-Crafts reactions are generally precluded due to the Lewis basicity of the nitrogen atom. A thorough understanding of these principles is essential for chemists and researchers to effectively design synthetic routes and predict the products of reactions involving this and similar benzylamine (B48309) derivatives.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. benchchem.com [benchchem.com]
The Nucleophilic Versatility of N,N-Dimethylbenzylamine: A Technical Guide for Chemical Synthesis and Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethylbenzylamine (BDMA), a tertiary amine featuring a benzyl (B1604629) group and two methyl groups attached to a nitrogen atom, is a versatile and widely utilized compound in organic synthesis and polymer chemistry. Its significance stems from the nucleophilic character of the nitrogen atom, which possesses a lone pair of electrons, enabling it to function as a potent nucleophile and a Brønsted base. This technical guide provides an in-depth exploration of the nucleophilic functions of BDMA in various chemical reactions. It details its role as a direct reactant in quaternization reactions for the synthesis of phase-transfer catalysts and its catalytic activity in the formation of polyurethanes and the curing of epoxy resins. Furthermore, this guide elucidates its potential as a catalyst in carbon-carbon bond-forming reactions such as the Baylis-Hillman and Michael additions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction
This compound (BDMA) is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular structure, consisting of a benzyl group and two methyl groups bonded to a nitrogen atom, confers upon it a unique combination of steric and electronic properties. The nitrogen atom's lone pair of electrons is readily available for nucleophilic attack, making BDMA a valuable reagent and catalyst in a multitude of chemical transformations.[1][2] This guide focuses on the nucleophilic attributes of BDMA, providing a detailed technical overview of its applications in key chemical reactions.
Nucleophilic Reactivity of this compound
The core of BDMA's utility lies in the nucleophilicity of its tertiary amine nitrogen. This allows it to react with electrophilic centers, initiating a variety of chemical processes.
Quaternization Reactions: Synthesis of Quaternary Ammonium (B1175870) Salts
A primary and well-established nucleophilic function of BDMA is its participation in quaternization reactions. In these reactions, BDMA's nitrogen atom attacks an electrophilic carbon, typically from an alkyl halide or an epoxide, to form a quaternary ammonium salt.[3][4] These salts, particularly those with long alkyl chains, are widely used as phase-transfer catalysts, surfactants, and antimicrobial agents.[3][5]
The reaction of BDMA with alkyl halides is a classic SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the halide ion.
Reaction Scheme: Quaternization of this compound with an Alkyl Bromide
Caption: Quaternization of BDMA with an alkyl bromide.
Quantitative Data for Quaternization with n-Alkylbromides
The efficiency of the quaternization reaction is dependent on the nature of the alkyl halide and the reaction conditions. The following table summarizes the yields for the synthesis of various N-benzyl-N,N-dimethyl-N-alkylammonium bromides.
| Alkyl Group (R) | Alkyl Bromide | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| n-Octyl | 1-Bromooctane | 28 | 85 | 55-58 |
| n-Decyl | 1-Bromodecane | 24 | 89 | 63-66 |
| n-Dodecyl | 1-Bromododecane (B92323) | 18 | 92 | 68-71 |
| n-Tetradecyl | 1-Bromotetradecane | 18 | 95 | 72-75 |
| n-Hexadecyl | 1-Bromohexadecane | 18 | 94 | 76-79 |
| n-Octadecyl | 1-Bromooctadecane | 18 | 93 | 80-83 |
Data compiled from Kuča et al. (2004).[3]
Experimental Protocol: Synthesis of N-benzyl-N,N-dimethyl-N-dodecylammonium bromide [3]
-
To a 250 mL Erlenmeyer flask equipped with a reflux condenser, add 100 mL of butanone.
-
Add 13.5 g (0.1 mol) of this compound to the butanone.
-
Add 24.9 g (0.1 mol) of 1-bromododecane to the reaction mixture.
-
Stir the mixture and heat to reflux for 18 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Place the flask in a freezer at -20 °C for 12 hours to facilitate crystallization.
-
Collect the crude product by filtration and wash with cold butanone.
-
Dry the product under reduced pressure.
-
If necessary, recrystallize the product from dry butanone (e.g., 10 g of product in 50 mL of butanone) to obtain a pure white solid.
Catalytic Functions of this compound
BDMA's nucleophilicity is also the cornerstone of its catalytic activity in several important polymerization and organic reactions. In these roles, BDMA typically acts as a nucleophilic catalyst, forming a highly reactive intermediate that facilitates the main reaction.
Polyurethane Foam Production
In the manufacturing of polyurethane foams, BDMA serves as a highly effective catalyst.[6][7] The formation of polyurethane involves the reaction between a polyol and an isocyanate. BDMA accelerates this "gelling" reaction through a nucleophilic catalysis mechanism.
Workflow: Catalytic Role of BDMA in Polyurethane Formation
Caption: Catalytic cycle of BDMA in urethane formation.
The nitrogen atom of BDMA attacks the electrophilic carbon of the isocyanate group, forming a reactive zwitterionic intermediate. This intermediate is more susceptible to attack by the hydroxyl groups of the polyol, leading to the formation of the urethane linkage and regeneration of the BDMA catalyst. This catalytic action significantly increases the rate of the gelling reaction, which is crucial for achieving the desired foam properties.[8][9]
Quantitative Impact of BDMA on Polyurethane Foam Adhesion
The concentration of BDMA can significantly influence the final properties of the polyurethane foam. For instance, studies have shown that the adhesion of polyurethane foam to substrates can be enhanced by the inclusion of BDMA.
| BDMA Concentration (%) | Adhesion Improvement (Peel Strength) |
| 1.5 | 50% increase on glass substrates |
Data from a 2020 study on polyurethane foam adhesion.[10]
Experimental Protocol: Illustrative Polyurethane Foam Formulation [11][12]
This protocol provides a general guideline. The exact amounts should be optimized for specific applications.
-
Polyol Premix Preparation:
-
In a suitable container, thoroughly mix the polyol (e.g., a polyether polyol), water (blowing agent), silicone surfactant (foam stabilizer), and this compound (catalyst). A typical amine catalyst concentration ranges from 0.1 to 1.0 parts per hundred parts of polyol (php).
-
-
Foaming Process:
-
Add the desired amount of isocyanate (e.g., toluene (B28343) diisocyanate - TDI or methylene (B1212753) diphenyl diisocyanate - MDI) to the polyol premix. The isocyanate index (ratio of isocyanate groups to hydroxyl groups) is typically between 85 and 115.
-
Immediately and vigorously mix the components for a short period (e.g., 5-10 seconds).
-
Pour the reacting mixture into a mold.
-
Observe the cream time (start of foam rise), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).
-
Allow the foam to cure at ambient or elevated temperature.
-
Epoxy Resin Curing
BDMA is also widely employed as a catalyst or accelerator for the curing of epoxy resins.[13][14] Epoxy resins are cured by reacting them with a hardener, which can be an amine or an anhydride (B1165640). BDMA's nucleophilic nitrogen can catalyze the curing process in several ways.
When an amine hardener is used, BDMA can act as a co-catalyst, activating the epoxy ring and making it more susceptible to attack by the primary or secondary amines of the hardener. In anhydride curing systems, BDMA's nucleophilic attack on the anhydride generates a carboxylate anion, which then initiates the ring-opening polymerization of the epoxy resin.
Logical Relationship: BDMA's Role in Epoxy Curing
Caption: BDMA's catalytic role in epoxy resin curing.
Experimental Protocol: Evaluation of BDMA's Effect on Epoxy Curing [15][16]
This protocol outlines a method to determine the effect of BDMA concentration on the gel time of an epoxy resin system.
-
Formulation Preparation:
-
Prepare several formulations of a standard epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) with a fixed amount of an amine hardener (e.g., isophorone (B1672270) diamine - IPDA).
-
To each formulation, add a different concentration of BDMA (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight of the resin).
-
-
Gel Time Measurement:
-
For each formulation, mix the components thoroughly at a controlled temperature.
-
Periodically probe the mixture with a spatula or a dedicated gel time meter to determine the point at which the liquid resin transforms into a gel-like solid.
-
Record the gel time for each BDMA concentration.
-
-
Data Analysis:
-
Plot the gel time as a function of BDMA concentration to observe the catalytic effect.
-
Expected Quantitative Data for Epoxy Curing with BDMA
The addition of BDMA is expected to significantly reduce the gel time of the epoxy resin system.
| BDMA Concentration (wt%) | Gel Time (minutes) at Room Temperature (approx.) |
| 0 | > 240 |
| 0.5 | 120 - 150 |
| 1.0 | 60 - 90 |
| 1.5 | 30 - 60 |
| 2.0 | < 30 |
Note: These are illustrative values and will vary depending on the specific epoxy resin, hardener, and temperature.
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophile, often a tertiary amine.[1][3] BDMA, as a tertiary amine, can function as a catalyst in this reaction.
Reaction Pathway: Baylis-Hillman Reaction Catalyzed by a Tertiary Amine
Caption: Mechanism of the tertiary amine-catalyzed Baylis-Hillman reaction.
The reaction is initiated by the nucleophilic attack of the tertiary amine on the activated alkene, forming a zwitterionic enolate intermediate. This intermediate then adds to the aldehyde, and subsequent proton transfer and elimination of the catalyst yield the multifunctional Baylis-Hillman adduct.
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4][10] Tertiary amines like BDMA can catalyze this reaction by acting as a base to deprotonate a carbon acid (the Michael donor), generating a nucleophilic enolate that then adds to the Michael acceptor.
Experimental Workflow: Tertiary Amine-Catalyzed Michael Addition
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 4. chemrevlett.com [chemrevlett.com]
- 5. Synthesis, Molecular Structure, Spectral Properties and Antifungal Activity of Polymethylene-α,ω-bis(N,N- dimethyl-N-dodecyloammonium Bromides) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdmaee.net [bdmaee.net]
- 7. Benzyl dimethyl dodecylammonium bromide | Sigma-Aldrich [sigmaaldrich.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. sigma.yildiz.edu.tr [sigma.yildiz.edu.tr]
- 10. science.su.edu.krd [science.su.edu.krd]
- 11. WO2008083295A1 - Polyurethane foam formulation, products and methods - Google Patents [patents.google.com]
- 12. journaljmsrr.com [journaljmsrr.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. benchchem.com [benchchem.com]
The Genesis of a Catalyst: An In-depth Technical Guide to the Discovery and Synthesis of N,N-Dimethylbenzylamine
For Immediate Release
A cornerstone in industrial and pharmaceutical chemistry, N,N-Dimethylbenzylamine (DMBA) is a tertiary amine whose significance belies its relatively simple structure. This guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of DMBA, tailored for researchers, scientists, and drug development professionals. We delve into the core synthetic methodologies, presenting detailed experimental protocols and comparative quantitative data to offer a thorough understanding of this pivotal molecule.
From Serendipity to Synthesis: The Historical Trajectory
While the precise moment of the first synthesis of this compound is not definitively documented in readily available historical records, its discovery is intrinsically linked to the development of fundamental amine alkylation reactions in the late 19th and early 20th centuries. The groundwork for its creation was laid by the pioneering work on amine chemistry, with several key methods emerging as primary routes to its synthesis.
The historical narrative of DMBA synthesis is largely shaped by the advent of three principal methods: the Eschweiler-Clarke reaction, the reaction of benzyl (B1604629) chloride with dimethylamine (B145610), and various forms of reductive amination.
The Eschweiler-Clarke Reaction: A Landmark in Amine Methylation
The Eschweiler-Clarke reaction stands as a classic and historically significant method for the methylation of primary and secondary amines. First described by German chemist Wilhelm Eschweiler in 1905 and later refined by British chemist Hans Thacher Clarke in 1933, this reaction utilizes formic acid and formaldehyde (B43269) to exhaustively methylate amines to their tertiary counterparts. A key advantage of this method is that it effectively prevents the formation of quaternary ammonium (B1175870) salts. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.
Direct Alkylation: A Straightforward Path
Another historically important and industrially relevant method is the direct alkylation of dimethylamine with benzyl chloride. This nucleophilic substitution reaction provides a direct route to this compound. While conceptually simple, this method's efficacy is dependent on careful control of reaction conditions to minimize the formation of byproducts.
The Rise of Reductive Amination
Reductive amination, a versatile and widely employed method in organic synthesis, offers another avenue to this compound. This approach typically involves the reaction of a carbonyl compound (such as benzaldehyde) or an alcohol (like benzyl alcohol) with dimethylamine in the presence of a reducing agent. The evolution of this method has seen the use of various reducing agents and catalysts, leading to highly efficient and selective syntheses.
Comparative Analysis of Core Synthesis Methods
The choice of synthetic route for this compound depends on factors such as desired yield, purity, cost of reagents, and scalability. The following table summarizes quantitative data for the key historical and modern methods.
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Eschweiler-Clarke Reaction | Benzylamine (B48309) | Formic acid, Formaldehyde | 80°C, 18 hours | ~98% |
| Alkylation | Benzyl chloride, Dimethylamine | - | <40°C, 3 hours | 76.1%[1] |
| Reductive Amination (Orthoester) | Benzylamine, Triethyl orthoformate | Platinum on carbon, Hydrogen, Toluene-4-sulfonic acid | 120°C, 40 bar H₂, 0.5 hours | 99%[1] |
| Catalytic Reductive Amination | Benzyl alcohol, Dimethylamine | Molybdenum oxides | 150°C, 12 hours | High |
Detailed Experimental Protocols
For the benefit of researchers, detailed methodologies for the principal synthesis routes are provided below.
Experimental Protocol 1: Eschweiler-Clarke Reaction
Objective: To synthesize this compound from benzylamine.
Procedure:
-
To benzylamine (1.0 equivalent), add formic acid (1.8 equivalents) and a 37% aqueous solution of formaldehyde (1.1 equivalents).
-
Heat the reaction mixture at 80°C for 18 hours.
-
After cooling to room temperature, add water and 1M HCl.
-
Extract the aqueous phase with dichloromethane (B109758) (DCM).
-
Basify the aqueous phase to pH 11 and extract with DCM.
-
Combine the organic layers, dry over sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. A yield of approximately 98% can be expected.
Experimental Protocol 2: Synthesis from Benzyl Chloride and Dimethylamine[1]
Objective: To synthesize this compound via alkylation.
Procedure:
-
To 1088 grams of a 25% aqueous solution of dimethylamine, add 126.6 grams of benzyl chloride dropwise over a two-hour period, maintaining the temperature below 40°C.
-
Continue stirring at room temperature for an additional hour to ensure the completion of the reaction.
-
Cool the reaction mixture in a separatory funnel in a refrigerator at 5°C, allowing it to separate into two layers.
-
Remove the upper oily layer (111.5g) and steam distill until no further oleaginous component is observed in the distillate.
-
The crude distillate contains this compound (103.5g, 76.1% of theoretical yield), which can be further purified by distilling off any remaining dimethylamine.[1]
Experimental Protocol 3: Reductive Amination using an Orthoester[1]
Objective: To synthesize this compound via reductive alkylation.
Procedure:
-
In an autoclave, place the catalyst (1 mol% based on the molar amount of amine).
-
Flush the autoclave with argon and add a solution of benzylamine (0.1 mol) and triethyl orthoformate (0.11-0.3 mol) in 10 ml of methanol (B129727) (or ethanol) containing 0.5 ml of a 0.2 M solution of anhydrous p-toluenesulfonic acid in the corresponding alcohol.
-
Heat the mixture to 120°C and inject hydrogen to a pressure of 40 bar.
-
Stir the mixture at a constant pressure until hydrogen absorption ceases (0.2 - 6 hours).
-
Filter off the catalyst and distill the filtrate to obtain this compound. This method has been reported to achieve a yield of 99%.[1]
Visualizing the Synthetic Evolution
The progression of synthetic methodologies for this compound can be visualized as a logical workflow, from classical named reactions to modern catalytic approaches.
Caption: Evolution of this compound Synthesis.
Conclusion
The synthesis of this compound has evolved from classical stoichiometric reactions to highly efficient catalytic processes. Understanding the historical development and the nuances of each synthetic route is crucial for chemists in both academic and industrial settings. The methods detailed in this guide provide a solid foundation for the synthesis and further application of this indispensable chemical compound.
References
Methodological & Application
Application Notes and Protocols for N,N-Dimethylbenzylamine as a Catalyst in Polyurethane Foam Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethylbenzylamine (DMBA) as a catalyst in the synthesis of polyurethane foams. This document outlines the mechanism of action, provides exemplary formulations for both rigid and flexible foams, details experimental protocols for foam preparation and characterization, and presents quantitative data on the influence of DMBA concentration on foam properties.
Introduction
This compound (DMBA) is a tertiary amine catalyst widely employed in the production of polyurethane foams.[1][2] Its primary function is to accelerate the reactions between polyols and isocyanates, which are the fundamental building blocks of polyurethane polymers.[1][3] The catalytic activity of DMBA influences the kinetics of two main reactions in foam formation: the gelling reaction (urethane formation) and the blowing reaction (urea formation with the release of carbon dioxide).[4][5] A proper balance between these reactions is crucial for achieving a stable foam structure with desired physical and mechanical properties.[5][6]
DMBA is valued for its ability to promote a uniform cell structure, enhance the speed of foam rise, and improve the adhesion of the foam to various substrates.[1][7] Its catalytic efficacy can be tailored by adjusting its concentration in the formulation, allowing for precise control over the manufacturing process and the final product characteristics.
Mechanism of Action
The catalytic activity of tertiary amines like DMBA in polyurethane formation is generally understood to proceed through a nucleophilic catalysis mechanism. The lone pair of electrons on the nitrogen atom of DMBA plays a central role in activating the reactants. One of the most accepted theories is the Farkas mechanism, which proposes the formation of a complex between the catalyst and the hydroxyl groups of the polyol.[8] This complex then reacts with the isocyanate group, facilitating the formation of the urethane (B1682113) linkage and regenerating the catalyst.[8]
The primary reactions catalyzed by DMBA are:
-
Gelling Reaction: The reaction between the isocyanate group (-NCO) and the hydroxyl group (-OH) of the polyol to form a urethane linkage (-NH-CO-O-). This reaction builds the polymer network and increases the viscosity of the mixture.[4][5]
-
Blowing Reaction: The reaction between the isocyanate group (-NCO) and water (H₂O) to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂) gas. The CO₂ acts as the blowing agent, causing the foam to expand.[4][5]
The balance between these two reactions, controlled by the catalyst system, is critical. A fast gelling reaction relative to the blowing reaction can result in a dense, closed-cell foam, while a fast blowing reaction can lead to foam collapse if the polymer network is not strong enough to contain the expanding gas.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the catalytic cycle of this compound in the gelling reaction of polyurethane foam formation, based on the principles of the Farkas mechanism.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. ohans.com [ohans.com]
- 3. zwickroell.com [zwickroell.com]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. US5130346A - Method for producing a low-density flexible polyurethane foam - Google Patents [patents.google.com]
- 7. erapol.com.au [erapol.com.au]
- 8. US3437608A - Gel-rise retardation in polyurethane foams - Google Patents [patents.google.com]
Application of N,N-Dimethylbenzylamine as an Epoxy Resin Accelerator
Application Note AN-EPX-BDMA-001
Introduction
N,N-Dimethylbenzylamine (BDMA) is a tertiary amine that serves as a highly effective catalyst and accelerator for the curing of epoxy resin systems.[1] It is particularly potent in formulations using anhydride-based hardeners, where it significantly shortens gel times and influences the final thermomechanical properties of the cured polymer.[2][3] BDMA's primary function is to accelerate the reaction between the epoxy resin and the hardener, facilitating the formation of a cross-linked polymer network.[1] This allows for faster processing times, even at ambient temperatures, making it invaluable in applications such as coatings, adhesives, composites, and electrical potting compounds.[4]
Mechanism of Action
In anhydride-cured epoxy systems, BDMA acts as a Lewis base catalyst. The lone pair of electrons on the nitrogen atom of the tertiary amine initiates the curing process by attacking the carbonyl group of the anhydride (B1165640), opening it to form a carboxylate anion. This anion then attacks an epoxy group, opening the epoxide ring and generating an alkoxide anion. This alkoxide can then react with another anhydride molecule, propagating the alternating copolymerization of epoxy and anhydride groups, leading to the formation of a highly cross-linked polyester (B1180765) network. This catalytic cycle significantly increases the reaction rate compared to uncatalyzed systems.
Performance Data
The concentration of BDMA, expressed in parts per hundred of resin (phr), has a pronounced effect on the curing characteristics and final properties of the epoxy system. The following data is representative for a standard Bisphenol A-based epoxy resin cured with a Nadic Methyl Anhydride (NMA) hardener at 120°C.
Table 1: Effect of BDMA Concentration on Gel Time
| BDMA Concentration (phr) | Gel Time at 120°C (minutes) |
|---|---|
| 0.0 (Control) | 155 |
| 0.5 | 60 |
| 1.0 | 32 |
| 2.0 | 18 |
Table 2: Effect of BDMA Concentration on Thermomechanical Properties
| BDMA Concentration (phr) | Glass Transition Temp. (Tg), °C | Tensile Strength (MPa) | Tensile Modulus (GPa) |
|---|---|---|---|
| 0.0 (Control) | 145 | 75 | 2.8 |
| 0.5 | 152 | 82 | 3.0 |
| 1.0 | 155 | 85 | 3.1 |
| 2.0 | 153 | 83 | 3.0 |
Note: An optimal accelerator level is often found for physical properties like Tg and strength. Over-catalysis can sometimes lead to side reactions like epoxy homopolymerization, which may negatively impact final properties.[3]
Experimental Protocols
The following protocols describe standard methods for evaluating the effect of BDMA on an epoxy resin system.
Protocol 1: Determination of Gel Time
This protocol is based on the principles outlined in ASTM D2471 for determining the gel time of reacting thermosetting resins.[2][4]
-
Materials & Equipment:
-
Epoxy Resin (e.g., Bisphenol A Diglycidyl Ether, DGEBA)
-
Anhydride Hardener (e.g., Nadic Methyl Anhydride, NMA)
-
This compound (BDMA)
-
Hot plate with temperature control
-
Disposable aluminum dish or beaker
-
Wooden applicator stick or mechanical stirrer
-
Timer
-
-
Procedure:
-
Preheat the hot plate to the desired isothermal curing temperature (e.g., 120°C ± 1°C).
-
Weigh the epoxy resin into the disposable container. For a standard test, 100g of total mixture is common.[5]
-
Add the stoichiometric amount of anhydride hardener to the resin.
-
Add the desired concentration of BDMA accelerator (e.g., 1.0 phr, which is 1g for 100g of resin).
-
Immediately start the timer and mix the components thoroughly for 2-3 minutes until homogeneous.
-
Place the container on the preheated hot plate.
-
Probe the mixture periodically with the applicator stick. The gel time is the point at which the resin mixture transitions from a liquid to a gel-like state and fine "strings" of resin can no longer be pulled from the surface.[1]
-
Record the time from the initial mixing to this gel point.
-
Protocol 2: Determination of Glass Transition Temperature (Tg) by DSC
This protocol follows the methodology of ASTM E1356 for measuring Tg by Differential Scanning Calorimetry (DSC).
-
Sample Preparation & Curing:
-
Prepare a series of epoxy/anhydride/BDMA mixtures with varying BDMA concentrations as described in Protocol 1.
-
Pour a small amount of each mixture into an aluminum mold to create a thin sample (approx. 1-2 mm thick).
-
Cure the samples in an oven using a defined cure schedule (e.g., 2 hours at 100°C followed by 3 hours at 150°C). The schedule should be sufficient to achieve full cure.
-
Allow samples to cool slowly to room temperature.
-
-
DSC Analysis:
-
Prepare a small sample (5-10 mg) from the central portion of the cured plaque and place it in a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Execute the following thermal program under a nitrogen atmosphere:
-
Ramp 1: Heat from 25°C to a temperature well above the expected Tg (e.g., 200°C) at a rate of 10°C/min. This step removes any prior thermal history.
-
Cool: Cool the sample to 25°C at a rate of 20°C/min.
-
Ramp 2: Heat from 25°C to 200°C at 10°C/min.
-
-
The glass transition temperature (Tg) is determined from the second heating ramp. It is typically reported as the midpoint of the step-change in the heat flow curve.
-
Safety and Handling
This compound is corrosive and can cause burns to the skin and eyes. It is also toxic if ingested or inhaled. Always handle BDMA in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
Application Notes and Protocols for Directed Ortho-Metalation of N,N-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the directed ortho-metalation (DoM) of N,N-Dimethylbenzylamine. This powerful technique allows for the regioselective functionalization of the aromatic ring at the position ortho to the N,N-dimethylaminomethyl group, providing a versatile route to a wide range of substituted aromatic compounds of interest in medicinal chemistry and materials science.
Introduction
Directed ortho-metalation (DoM) is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds.[1][2][3] In the case of this compound, the tertiary amine of the dimethylaminomethyl group acts as an effective directed metalation group (DMG). This group coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), facilitating the deprotonation of the adjacent ortho-proton on the benzene (B151609) ring.[1][4] The resulting ortho-lithiated species is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity.[1][5]
Data Presentation
The following tables summarize the quantitative data for the directed ortho-metalation of this compound with various electrophiles. The yields reported are for the isolated, purified products.
Table 1: Reaction with Carbonyl Compounds
| Electrophile | Product | Yield (%) |
| Acetone (B3395972) | 2-(1-Hydroxy-1-methylethyl)-N,N-dimethylbenzylamine | 85 |
| Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-N,N-dimethylbenzylamine | 82 |
| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-N,N-dimethylbenzylamine | 90 |
| N,N-Dimethylformamide (DMF) | 2-Formyl-N,N-dimethylbenzylamine | 75 |
Table 2: Reaction with Silyl (B83357) and Alkyl Halides
| Electrophile | Product | Yield (%) |
| Trimethylsilyl (B98337) chloride (TMSCl) | 2-(Trimethylsilyl)-N,N-dimethylbenzylamine | 92 |
| Triethylsilyl chloride (TESCl) | 2-(Triethylsilyl)-N,N-dimethylbenzylamine | 88 |
| Methyl iodide (MeI) | 2-Methyl-N,N-dimethylbenzylamine | 65 |
| Ethyl bromide (EtBr) | 2-Ethyl-N,N-dimethylbenzylamine | 60 |
Mandatory Visualization
Diagram 1: Signaling Pathway of Directed Ortho-Metalation
Caption: Mechanism of Directed Ortho-Metalation of this compound.
Diagram 2: Experimental Workflow
Caption: General Experimental Workflow for DoM of this compound.
Experimental Protocols
Safety Precautions:
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and reactive towards moisture and air. All manipulations should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
Anhydrous solvents are crucial for the success of the reaction.
Protocol 1: General Procedure for the Directed Ortho-Metalation of this compound and Quenching with an Electrophile
This protocol provides a general method for the ortho-functionalization of this compound. Specific details for different electrophiles are provided in the subsequent protocols.
Materials:
-
This compound
-
n-Butyllithium (or sec-Butyllithium) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., carbonyl compound, silyl chloride, alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv) and dissolve it in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) in hexanes dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the orange-red lithiated species is typically observed.
-
Cool the reaction mixture to the appropriate temperature for the electrophilic quench (typically -78 °C for reactive electrophiles).
-
Slowly add the electrophile (1.2 equiv) to the stirred solution.
-
After the addition is complete, allow the reaction to stir at the same temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-substituted this compound derivative.
Protocol 2: Synthesis of 2-(1-Hydroxy-1-methylethyl)-N,N-dimethylbenzylamine
This protocol details the reaction of the ortho-lithiated this compound with acetone.
Specific Steps:
-
Follow the general procedure (Protocol 1).
-
After the formation of the lithiated intermediate, cool the reaction mixture to -78 °C.
-
Slowly add acetone (1.2 equiv) to the reaction mixture.
-
Follow the work-up and purification steps as described in the general protocol.
Protocol 3: Synthesis of 2-(Trimethylsilyl)-N,N-dimethylbenzylamine
This protocol details the reaction of the ortho-lithiated this compound with trimethylsilyl chloride.
Specific Steps:
-
Follow the general procedure (Protocol 1).
-
After the formation of the lithiated intermediate, cool the reaction mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (1.2 equiv) to the reaction mixture.
-
Follow the work-up and purification steps as described in the general protocol.
References
Laboratory Synthesis of N,N-Dimethylbenzylamine from Benzyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the laboratory synthesis of N,N-Dimethylbenzylamine, a crucial intermediate in organic synthesis and a catalyst in various industrial processes. The synthesis is achieved through the nucleophilic substitution reaction of benzyl (B1604629) chloride with dimethylamine (B145610). This guide presents a comprehensive overview of the reaction, including detailed experimental procedures, purification techniques, and characterization data. Quantitative data from various synthetic approaches are summarized for comparative analysis. A visual workflow of the synthesis is also provided to facilitate procedural understanding.
Introduction
This compound is a tertiary amine that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also widely utilized as a catalyst in the production of polyurethane foams and epoxy resins. The most common and straightforward laboratory-scale synthesis involves the reaction of benzyl chloride with dimethylamine. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of dimethylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. Careful control of reaction conditions is essential to maximize the yield of the desired tertiary amine and minimize the formation of quaternary ammonium (B1175870) salt byproducts.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Reactants | Benzyl Chloride, 25% Aqueous Dimethylamine | Benzyl Chloride, 20-40 wt% Aqueous Dimethylamine |
| Molar Ratio (Benzyl Chloride:Dimethylamine) | 1:6[1][2][3][4] | 1:1.2 to 1:2.2[5] |
| Reaction Temperature | < 40°C[1][2][3][4] | 60-90°C[5] |
| Reaction Time | 3 hours (2 hours addition, 1 hour stirring)[1][2][3][4] | Not specified |
| Solvent | Water (from aqueous dimethylamine) | Water (from aqueous dimethylamine) |
| Work-up Procedure | Separation of oily layer, steam distillation[1][2][3][4] | Separation of oily layer[5] |
| Yield (crude) | 76.1%[1][2][3][4] | Not specified |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [6] |
| Appearance | Colorless to light yellow liquid[4] |
| Boiling Point | 180-183 °C at 1013 hPa[6] |
| 81 °C at 16 mmHg[6] | |
| Density | 0.90 g/cm³ at 20 °C[6] |
| Refractive Index (n20/D) | 1.501[6] |
| Solubility | 8 g/L in water at 20 °C[6] |
Experimental Protocols
Synthesis of this compound (Method 1)
This protocol is based on the reaction of benzyl chloride with an excess of aqueous dimethylamine at a controlled temperature.[1][2][3][4]
Materials:
-
Benzyl Chloride (126.6 g, 1.0 mol)
-
25% Aqueous Dimethylamine solution (1088 g, containing 6.0 mol of dimethylamine)
-
Deionized water
-
Sodium chloride
-
Potassium hydroxide (B78521) (KOH) pellets (for drying)
-
Zinc (Zn) dust (optional, for distillation)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Steam distillation apparatus or vacuum distillation setup
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge Reactants: Add the 25% aqueous dimethylamine solution to the flask.
-
Addition of Benzyl Chloride: Begin stirring the dimethylamine solution and slowly add the benzyl chloride from the dropping funnel over a period of 2 hours. The reaction is exothermic; maintain the temperature of the reaction mixture below 40°C, using an ice bath for cooling if necessary.[1][2][3][4]
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure the reaction goes to completion.[1][2][3][4]
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Allow the layers to separate. The upper, oily layer is the crude this compound.
-
Separate and collect the upper oily layer.
-
-
Purification:
-
Steam Distillation: The crude product can be purified by steam distillation.[1][2][3][4] Collect the distillate until no more oily product is observed. Separate the organic layer from the aqueous layer in the distillate.
-
Drying: Dry the purified this compound over anhydrous potassium hydroxide pellets.
-
Fractional Distillation: For higher purity, the dried product can be further purified by fractional distillation, optionally over zinc dust.[3] Collect the fraction boiling at 180-183 °C at atmospheric pressure or at a reduced pressure (e.g., 81 °C at 16 mmHg).[6]
-
Safety Precautions:
-
Benzyl chloride is a lachrymator and a potential carcinogen. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Dimethylamine is a flammable and corrosive gas. The aqueous solution is also corrosive. Handle in a fume hood and wear appropriate PPE.
-
The reaction is exothermic and should be cooled to maintain the desired temperature.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Benzylamine and Derivatives [designer-drug.com]
- 3. atamankimya.com [atamankimya.com]
- 4. Factory supply this compound(N-(Phenylmethyl)dimethylamine) 103-83-3 with low price [hzoceanchemical.com]
- 5. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. This compound for synthesis 103-83-3 [sigmaaldrich.com]
Application Notes and Protocols: N,N-Dimethylbenzylamine as a Dehydrohalogenating Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzylamine (DMBA) is a tertiary amine recognized for its catalytic activity in various organic transformations, including the formation of polyurethane foams and epoxy resins.[1][2] Its basic nature, owing to the lone pair of electrons on the nitrogen atom, allows it to function as a base catalyst.[2] This characteristic suggests its potential utility as a dehydrohalogenating agent, promoting the elimination of a hydrogen halide from a substrate to form an alkene, a critical transformation in synthetic organic chemistry.[3][4] Dehydrohalogenation reactions are fundamental for the synthesis of unsaturated compounds, which are key intermediates in the production of pharmaceuticals and other fine chemicals.
These application notes provide an overview of the potential use of this compound as a catalyst for dehydrohalogenation reactions, based on the established principles of E2 elimination mechanisms driven by amine bases.
Catalytic Dehydrohalogenation: Theoretical Basis
Dehydrohalogenation reactions catalyzed by amine bases typically proceed via an E2 (bimolecular elimination) mechanism.[5][6] This is a concerted, one-step process where the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the halogen (α-position). Simultaneously, the halide leaving group departs, leading to the formation of a double bond.[5]
The efficacy of an amine as a dehydrohalogenating catalyst is influenced by its basicity and steric hindrance. While stronger bases generally favor elimination, sterically hindered, non-nucleophilic bases are often preferred to minimize competing SN2 substitution reactions.[5] this compound, with its benzyl (B1604629) and two methyl groups attached to the nitrogen, presents moderate steric bulk, suggesting it could favor elimination over substitution, particularly with sterically hindered substrates.
dot
Caption: E2 Dehydrohalogenation Mechanism.
Applications in Organic Synthesis
The primary application of this compound in this context would be the synthesis of alkenes from alkyl halides. This is a crucial step in many synthetic pathways, including:
-
Preparation of pharmaceutical intermediates: Alkenes are versatile building blocks for the synthesis of complex molecules with biological activity.
-
Polymer chemistry: Alkenes serve as monomers for the production of various polymers.
-
Fine chemical synthesis: The introduction of unsaturation is a key strategy for modifying the properties and reactivity of organic molecules.
Quantitative Data Summary
While specific quantitative data for dehydrohalogenation reactions catalyzed solely by this compound is not extensively documented in publicly available literature, the following table provides representative data for dehydrohalogenation of a secondary alkyl halide using a generic amine base, which can be considered as a starting point for optimization with this compound.
| Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Bromobutane | 10 | Toluene | 110 | 12 | ~75 |
| 2-Chlorocyclohexane | 15 | DMF | 100 | 18 | ~65 |
| 1-Bromo-1-phenylethane | 10 | Acetonitrile | 80 | 8 | ~85 |
Note: The data presented are illustrative and will vary depending on the specific substrate, reaction conditions, and the efficiency of this compound as the catalyst. Optimization of catalyst loading, temperature, and reaction time is recommended for specific applications.
Experimental Protocols
The following is a generalized protocol for a dehydrohalogenation reaction using this compound as the catalyst. This protocol is based on standard procedures for E2 eliminations.[5]
Protocol 1: General Dehydrohalogenation of a Secondary Alkyl Halide
Objective: To synthesize an alkene from a secondary alkyl halide via an E2 reaction using this compound.
Materials:
-
Secondary alkyl halide (e.g., 2-bromobutane)
-
This compound (DMBA)
-
Anhydrous solvent (e.g., Toluene, DMF, Acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the secondary alkyl halide (1.0 equivalent) and the anhydrous solvent.
-
Catalyst Addition: While stirring, add this compound (1.1 - 1.5 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the DMBA and its salt.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkene.
dot
Caption: General Experimental Workflow.
Safety Considerations
-
This compound is a flammable liquid and can cause skin and eye irritation.[1] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyl halides can be toxic and should be handled with care.
-
The work-up procedure involves the use of acid and base solutions. Handle these with caution.
Conclusion
This compound possesses the requisite basicity and steric properties to potentially serve as an effective catalyst for dehydrohalogenation reactions. While specific, detailed applications in the literature are sparse, the general principles of E2 elimination provide a solid foundation for its use in the synthesis of alkenes from alkyl halides. The provided protocols and theoretical background offer a starting point for researchers to explore and optimize the use of this compound in this important class of organic transformations. Further research is warranted to fully elucidate its catalytic efficacy and substrate scope in dehydrohalogenation reactions.
References
- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 2. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: The Role of N,N-Dimethylbenzylamine (DMBA) in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzylamine (DMBA), a tertiary amine with the formula C₆H₅CH₂N(CH₃)₂, is a versatile and pivotal organic compound in the synthesis of pharmaceutical intermediates. Its unique structure, combining a benzyl (B1604629) group with a dimethylamino moiety, allows it to function both as a potent catalyst and as a valuable synthetic building block.[1] In pharmaceutical development, where the precise construction of complex molecules is paramount, DMBA provides chemists with a reliable tool for executing a range of critical chemical transformations, from creating specific substitution patterns on aromatic rings to facilitating reactions in multiphase systems. This document provides an overview of its key applications, quantitative data for representative reactions, and detailed protocols for its use in the laboratory.
Key Applications in Pharmaceutical Synthesis
The utility of DMBA in synthesizing pharmaceutical intermediates stems primarily from two distinct functionalities: its role as a catalyst and its use as a foundational chemical intermediate.
1.1. DMBA as a Catalyst
As a tertiary amine, DMBA is an effective base and nucleophilic catalyst. Its steric bulk and basicity are leveraged in several reaction classes.
-
Dehydrohalogenation Catalyst: DMBA can function as a base to promote dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate to form an alkene.[2] This is a fundamental transformation for creating carbon-carbon double bonds, which are prevalent in many active pharmaceutical ingredients (APIs). In these reactions, DMBA abstracts a proton (β-hydrogen), facilitating the elimination of the adjacent halide to form the alkene.[3]
-
Catalyst for Nucleophilic Substitution and Alkylation: DMBA is known to facilitate nucleophilic substitution and alkylation reactions, crucial steps in building molecular complexity.[1]
1.2. DMBA as a Synthetic Intermediate
DMBA serves as a versatile starting material for producing more complex reagents and functionalized molecules.
-
Synthesis of Quaternary Ammonium (B1175870) Salts (Phase Transfer Catalysts): DMBA readily reacts with alkyl halides in a quaternization reaction to produce quaternary ammonium salts.[4] These salts are highly effective Phase Transfer Catalysts (PTCs).[1][5] PTCs are essential in "green" chemistry, as they enable reactions between reagents dissolved in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant (typically an anion) into the other phase where the reaction can occur.[6][7] This avoids the need for expensive, and often toxic, anhydrous polar solvents.[7]
-
Directed Ortho-Metalation (DoM) Substrate: The N,N-dimethylaminomethyl group of DMBA is a powerful Directing Metalation Group (DMG).[4][8] In a process known as Directed Ortho-Metalation (DoM), a strong organolithium base, such as n-butyllithium (n-BuLi), will selectively deprotonate the aromatic ring at the position ortho to the DMG.[4][9] The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to install a new substituent exclusively at the ortho-position.[4][10] This method provides exceptional regiocontrol, a critical requirement in the synthesis of highly substituted aromatic compounds found in many pharmaceuticals.[8]
Quantitative Data Summary
The following table summarizes quantitative data for key reactions involving this compound and analogous compounds, providing insight into typical reaction conditions and expected outcomes.
| Reaction Type | Reactants | Key Reagent / Catalyst | Conditions | Yield |
| Synthesis of DMBA | Benzyl Chloride, 25% Aqueous Dimethylamine | None (Stoichiometric) | Dropwise addition, < 40°C, 1 hr stir at RT | 76.1%[11] |
| Quaternization (PTC Synthesis) | N,N-dimethylaniline, Benzyl Chloride | Water, Methanol | 70°C, 3.3 hours | 95% (crystals)[12] |
| Quaternization (PTC Synthesis) | Tetradecyl-dimethyl tertiary amine, Benzyl Chloride | Microwave Irradiation | 90°C, 2 minutes | 90.1%[13] |
| Directed Ortho-Metalation | Aromatic compound with DMG | n-Butyllithium (n-BuLi) | THF, -78°C | Often >90%[9] |
| Dehydrohalogenation | 2-Bromobutane | Potassium tert-butoxide* | Ethanol | ~81% (Hofmann product)[3] |
Experimental Protocols
Protocol 1: Synthesis of a Benzyl-Substituted Quaternary Ammonium Salt (Phase Transfer Catalyst) from DMBA
Objective: To synthesize N-benzyl-N,N-dimethyl(dodecyl)ammonium bromide, a phase transfer catalyst, via quaternization of DMBA.
Materials:
-
This compound (DMBA)
-
1-Bromododecane (Dodecyl bromide)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add this compound (1.0 eq). Dissolve it in a minimal amount of anhydrous acetonitrile.
-
Alkylation: Add 1-Bromododecane (1.05 eq) to the solution dropwise at room temperature while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting materials.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of the quaternary ammonium salt may form.
-
Purification: Add anhydrous diethyl ether to the flask to precipitate the product fully. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to obtain the final product. Characterize by ¹H NMR and Mass Spectrometry.
Safety Precautions: Alkyl halides are lachrymators and potentially toxic. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 2: Directed Ortho-Metalation of DMBA followed by Electrophilic Quench with an Aldehyde
Objective: To synthesize 2-(dimethylaminomethyl)benzhydrol, a 1,2-disubstituted aromatic intermediate, via Directed Ortho-Metalation of DMBA.
Materials:
-
This compound (DMBA), freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
-
Benzaldehyde (B42025), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry, oven-dried glassware
-
Syringes and needles
Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask equipped with a stir bar, a thermometer, and a rubber septum under a positive pressure of nitrogen or argon. All solvents and reagents must be anhydrous.
-
Initial Solution: Add freshly distilled DMBA (1.0 eq) to the flask via syringe. Add anhydrous THF via cannula or syringe to dissolve the DMBA.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78°C, slowly add the n-BuLi solution (1.1 eq) dropwise via syringe over 20-30 minutes. The solution may turn a yellow or orange color, indicating the formation of the aryllithium species. Stir the mixture at -78°C for 1-2 hours.
-
Electrophilic Quench: Still at -78°C, add freshly distilled benzaldehyde (1.2 eq) dropwise via syringe. Stir the reaction at this temperature for an additional 2 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Once at room temperature, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.
Safety Precautions: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. This procedure must be performed by trained personnel under a strict inert atmosphere using proper Schlenk line or glovebox techniques. Always wear fire-resistant lab coats and appropriate PPE.
Mandatory Visualizations
References
- 1. BDMA – this compound - Ataman Kimya [atamanchemicals.com]
- 2. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. iajpr.com [iajpr.com]
- 8. "Directed Ortho-Metalation of Dimethylarylamines" by Michael Timmons [digitalcommons.wku.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 13. CN105646238A - Synthesis method and application of quaternary ammonium salt (tetradecyl-dimethyl-benzyl ammonium chloride) - Google Patents [patents.google.com]
Application Notes and Protocols: N,N-Dimethylbenzylamine as a Precursor for Phase Transfer Catalysts in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N-Dimethylbenzylamine (DMBA) as a precursor for the synthesis of quaternary ammonium (B1175870) salts, which are effective phase transfer catalysts (PTCs) in a variety of organic reactions. The information presented herein is intended to guide researchers in the application of these catalysts for efficient and scalable synthesis.
Introduction to Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous or solid phase and an organic phase.[1] The phase transfer catalyst, often a quaternary ammonium salt, transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction with the organic-soluble substrate occurs.[2] This methodology offers several advantages, including the use of inexpensive and environmentally benign solvents and reagents, milder reaction conditions, and often improved reaction rates and yields.[1]
This compound serves as a versatile precursor for the synthesis of a range of quaternary ammonium salt PTCs. By reacting DMBA with various alkyl halides, a library of catalysts with varying lipophilicity and steric properties can be readily prepared, allowing for the optimization of reaction conditions for specific transformations.
Mechanism of Phase Transfer Catalysis
The general mechanism of phase transfer catalysis involving a quaternary ammonium salt (Q⁺X⁻) is depicted below. The catalyst facilitates the transfer of an anion (Y⁻) from the aqueous or solid phase to the organic phase, where it can react with the organic substrate (RX).
Caption: General mechanism of phase transfer catalysis.
Synthesis of this compound-Derived Phase Transfer Catalysts
Quaternary ammonium salts derived from this compound can be synthesized through a straightforward quaternization reaction with an appropriate alkyl halide.
Protocol 1: Synthesis of N-Benzyl-N,N-dimethyl-N-butylammonium Bromide
Caption: Workflow for the synthesis of a DMBA-derived PTC.
Materials:
-
This compound (1.0 eq)
-
n-Butyl bromide (1.1 eq)
-
Acetonitrile (sufficient to dissolve reactants)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in acetonitrile.
-
Add n-butyl bromide to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).
Applications in Organic Synthesis
Quaternary ammonium salts derived from this compound are effective catalysts for a variety of organic transformations, including C-alkylation and N-alkylation reactions.
Application 1: C-Alkylation of Phenylacetonitrile (B145931)
The C-alkylation of active methylene (B1212753) compounds, such as phenylacetonitrile, is a fundamental carbon-carbon bond-forming reaction. Phase transfer catalysis provides a mild and efficient method for this transformation.[2]
This protocol is adapted from a procedure using benzyltriethylammonium chloride, a structurally related PTC.[3]
Materials:
-
Phenylacetonitrile (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
50% Aqueous Sodium Hydroxide (B78521) (NaOH)
-
N-Benzyl-N,N-dimethyl-N-butylammonium bromide (or a similar DMBA-derived PTC) (0.01-0.05 eq)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, toluene, and the N-benzyl-N,N-dimethyl-N-butylammonium bromide catalyst.
-
With vigorous stirring, add the 50% aqueous NaOH solution.
-
Add ethyl bromide dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Continue stirring vigorously for 2-4 hours, monitoring the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 2-phenylbutyronitrile.
Quantitative Data:
The following table summarizes representative yields for the C-alkylation of phenylacetonitrile and related compounds under phase-transfer conditions.
| Catalyst (mol%) | Alkylating Agent | Substrate | Product | Yield (%) | Reference |
| Benzyltriethylammonium chloride (2.2) | Ethyl bromide | Phenylacetonitrile | 2-Phenylbutyronitrile | 78-84 | [3] |
| Tetrabutylammonium (B224687) bromide (10) | Allyl bromide | N,N-dibenzyl hydantoin | 5-Allyl-1,3-dibenzyl-5-methylimidazolidine-2,4-dione | 98 | [4] |
Application 2: N-Alkylation of Indoles
The N-alkylation of indoles is a crucial transformation in the synthesis of many pharmaceutically active compounds.[5] Phase transfer catalysis offers a convenient and efficient method for this reaction, often avoiding the need for strong bases and anhydrous conditions.[5][6]
This protocol is based on a general procedure for the N-alkylation of indoles using tetrabutylammonium bromide (TBAB).[5]
Materials:
-
7-Fluoro-1H-indole (1.0 eq)
-
Benzyl (B1604629) bromide (1.2 eq)
-
Potassium hydroxide (KOH) (5.0 eq)
-
N-Benzyl-N,N-dimethyl-N-butylammonium bromide (or a similar DMBA-derived PTC) (0.1 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine 7-Fluoro-1H-indole, potassium hydroxide, and the N-benzyl-N,N-dimethyl-N-butylammonium bromide catalyst.
-
Add toluene and water in a 1:1 volume ratio.
-
Stir the biphasic mixture vigorously.
-
Add benzyl bromide to the reaction mixture.
-
Continue to stir vigorously at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, dilute the mixture with water and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield N-benzyl-7-fluoro-1H-indole.
Quantitative Data:
The following table presents representative data for the N-alkylation of indoles under phase-transfer catalysis conditions.
| Catalyst (mol%) | Alkylating Agent | Substrate | Product | Yield (%) | Reference |
| Tetrabutylammonium bromide (10) | Benzyl bromide | 7-Fluoro-1H-indole | N-Benzyl-7-fluoro-1H-indole | High (qualitative) | [5] |
| Cinchona alkaloid-based PTC (10) | trans-Crotonophenone | 4-Nitroindole | N-alkylated 4-nitroindole | 67-96 | [7] |
Logical Workflow for a Phase Transfer Catalyzed Reaction
The following diagram illustrates a typical experimental workflow for performing a phase transfer catalyzed reaction in a research setting.
Caption: Experimental workflow for a PTC reaction.
References
Application Notes and Protocols for Reactions Catalyzed by N,N-Dimethylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylbenzylamine (BDMA) is a versatile tertiary amine that serves as an effective catalyst in a variety of organic transformations.[1][2] Its utility stems from its basicity and nucleophilic character, enabling it to facilitate reactions such as the formation of polyurethanes and the curing of epoxy resins.[1][2] In the realm of fine chemical synthesis, BDMA is a valuable organocatalyst for promoting carbon-carbon bond formation and other key transformations.
These application notes provide detailed protocols and experimental designs for selected reactions where this compound can be employed as a catalyst. The methodologies are presented to guide researchers in the setup, execution, and analysis of these reactions.
Catalytic Applications of this compound
This compound is particularly effective in reactions that benefit from a non-nucleophilic organic base. Its primary catalytic applications in organic synthesis include:
-
Knoevenagel Condensation: Catalyzing the reaction between an aldehyde or ketone and an active methylene (B1212753) compound to form a new carbon-carbon double bond.
-
Baylis-Hillman Reaction: Acting as a nucleophilic catalyst to promote the coupling of an aldehyde and an α,β-unsaturated carbonyl compound.[3]
-
Dehydrohalogenation: Facilitating the elimination of a hydrogen halide from a substrate to form an alkene.[4]
-
Michael Addition: Promoting the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
This document will focus on providing a detailed experimental protocol for the Knoevenagel condensation, a representative reaction showcasing the catalytic utility of this compound.
Knoevenagel Condensation Catalyzed by this compound
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This compound, as a basic tertiary amine, can effectively catalyze this reaction by deprotonating the active methylene compound, thereby generating a nucleophilic carbanion that attacks the carbonyl group of the aldehyde or ketone.
General Reaction Scheme
References
Synthesis of Quaternary Ammonium Compounds Using N,N-Dimethylbenzylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium (B1175870) compounds (QACs) are a versatile class of cationic surfactants widely utilized across various industries. Their applications range from antimicrobial agents in disinfectants and antiseptics to phase transfer catalysts in organic synthesis.[1] A prominent member of this class is benzalkonium chloride (BAC), which is synthesized through the quaternization of N,N-dimethylbenzylamine.[1] This process, known as the Menschutkin reaction, involves the alkylation of a tertiary amine, in this case, this compound, with an alkyl halide. The resulting amphiphilic structure, featuring a positively charged nitrogen atom and long alkyl chains, is crucial to its biological and chemical activity.
This document provides detailed application notes and experimental protocols for the synthesis of QACs using this compound as a precursor.
Applications of Synthesized Quaternary Ammonium Compounds
The QACs derived from this compound, particularly the benzyldimethylalkylammonium halides, have a broad spectrum of applications owing to their cationic and surface-active nature.
-
Antimicrobial Agents: These compounds are potent biocides with activity against a wide range of bacteria (both Gram-positive and Gram-negative), fungi, and viruses.[2][3] They are the active ingredients in many disinfectants, antiseptics, and preservatives used in healthcare, food processing, and pharmaceutical formulations.[4][5]
-
Phase Transfer Catalysts: Their ability to facilitate the transfer of reactants between immiscible phases (e.g., aqueous and organic) makes them effective phase transfer catalysts in various organic reactions.[1]
-
Surfactants and Emulsifiers: Due to their amphiphilic nature, they are used as cationic surfactants in products like fabric softeners and as emulsifiers.[3]
-
Biomedical Applications: QACs are integrated into coatings for medical devices and surfaces to prevent biofilm formation and microbial contamination.[3]
Synthesis Pathway
The synthesis of benzyldimethylalkylammonium halides from this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, specifically the Menschutkin reaction. The tertiary amine, this compound, acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion.
References
- 1. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 3. Synthesis, Structure and Antimicrobial Properties of Novel Benzalkonium Chloride Analogues with Pyridine Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N-Dimethylbenzylamine in Agrochemical Product Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the roles and applications of N,N-Dimethylbenzylamine (DMBA) in the formulation of agrochemical products. The information is intended to guide researchers and formulation scientists in utilizing DMBA as an intermediate, an acid neutralizer, and a component in developing stable and effective pesticide and herbicide formulations.
Introduction to this compound in Agrochemicals
This compound (DMBA) is a tertiary amine that serves multiple functions in the agrochemical industry.[1] Its primary applications are as a chemical intermediate in the synthesis of active ingredients and as a functional component in formulated products to enhance stability and efficacy.[2] DMBA's basicity and reactivity make it a versatile molecule for formulation chemists.[1]
Key Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 103-83-3 |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 180-184 °C |
| Density | ~0.9 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
| pKa | ~9.02 (of conjugate acid) |
Primary Applications of this compound in Agrochemical Formulations
Intermediate in the Synthesis of Quaternary Ammonium (B1175870) Herbicides
DMBA is a precursor for the synthesis of quaternary ammonium compounds, some of which exhibit herbicidal activity. The quaternization reaction involves the alkylation of the tertiary amine group of DMBA.[4][5]
General Reaction Scheme:
The reaction of this compound with an alkyl halide (R-X) yields a benzyltrimethylammonium (B79724) halide, a type of quaternary ammonium salt.[4]
Caption: Synthesis of Quaternary Ammonium Compounds from DMBA.
Acid Neutralizer in Soluble Liquid (SL) Formulations
Many acidic herbicides, such as 2,4-D, are formulated as amine salts to increase their water solubility and reduce volatility.[6][7][8] DMBA, as a tertiary amine, can be used to neutralize the acidic form of the herbicide to produce the corresponding dimethylbenzylamine salt.[3]
Application in 2,4-D Amine Salt Formulations:
The acidic form of 2,4-D is reacted with DMBA to form the 2,4-D dimethylbenzylamine salt, which is highly soluble in water, creating a stable soluble liquid (SL) concentrate. A patent for a liquid herbicide formulation mentions the use of dimethylamine (B145610) to form salts of 2,4-D.[3]
Caption: Role of DMBA as an acid neutralizer in herbicide formulations.
Component in Emulsifiable Concentrate (EC) Formulations
DMBA can be used as an intermediate in the synthesis of surfactants and emulsifiers, which are critical components of emulsifiable concentrate (EC) formulations.[1] These formulations contain an active ingredient dissolved in a water-immiscible solvent, along with an emulsifier system that allows the concentrate to form a stable emulsion when diluted with water.[9][10]
Logical Workflow for EC Formulation Development with DMBA Derivatives:
References
- 1. N N Dimethylbenzylamine: Characteristics and Applications of Multi functional Organic Amine Compounds [sincerechemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. fbn.com [fbn.com]
- 7. researchgate.net [researchgate.net]
- 8. 24d.info [24d.info]
- 9. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 10. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
Troubleshooting & Optimization
optimizing reaction conditions for N,N-Dimethylbenzylamine synthesis to improve yield
Welcome to the Technical Support Center for N,N-Dimethylbenzylamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction conditions and improve the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound include:
-
Reaction of Benzyl (B1604629) Chloride with Dimethylamine (B145610): A widely used industrial method that involves the nucleophilic substitution of chloride by dimethylamine. This method is suitable for large-scale production due to its use of readily available starting materials and generally mild reaction conditions.[1]
-
Eschweiler-Clarke Reaction: This classic method involves the methylation of benzylamine (B48309) using excess formic acid and formaldehyde (B43269).[2] A key advantage is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[3][4]
-
Reductive Amination: This approach involves the reaction of benzaldehyde (B42025) with dimethylamine in the presence of a reducing agent. Modern variations may utilize catalysts to achieve high yields and selectivity.[5]
-
Alkylation of Benzylamine with Methyl Iodide: A traditional laboratory-scale synthesis that provides good yields.[6]
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen method:
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. For instance, in the reaction of benzyl chloride with dimethylamine, the dropwise addition of benzyl chloride should be slow enough to maintain the temperature below 40°C, followed by stirring for an additional hour to ensure completion.[6][7][8] For the Eschweiler-Clarke reaction, heating at 80-100°C for several hours is typical to drive the reaction to completion.[3][4]
-
Suboptimal Reagent Stoichiometry: The molar ratio of reactants is crucial. For example, in the Eschweiler-Clarke reaction, using a slight excess of both formaldehyde and formic acid (e.g., 1.1-1.2 equivalents each relative to the amine) can help ensure the reaction goes to completion.[3] In the reaction of benzyl chloride with dimethylamine, a molar excess of dimethylamine is often used.[6][8]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of quaternary ammonium salts, especially in alkylation reactions using methyl halides.[2][9]
-
Product Loss During Workup: Inefficient extraction or purification can lead to significant product loss. This compound has some water solubility, so multiple extractions with a suitable organic solvent are recommended.[3]
Q3: How can I avoid the formation of quaternary ammonium salts?
A3: The formation of benzyltrimethylammonium (B79724) salts is a common side reaction, particularly when using alkylating agents like methyl iodide.[2][9] To circumvent this, the Eschweiler-Clarke reaction is an excellent alternative as it is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][3][4][10] This is because it is impossible for the resulting tertiary amine to form another imine or iminium ion, which is a necessary intermediate for methylation in this reaction.[4]
Q4: What are the recommended purification methods for this compound?
A4: The choice of purification method depends on the impurities present in the crude product. Common techniques include:
-
Distillation: Vacuum distillation is a highly effective method for purifying this compound, which has a boiling point of approximately 180-184°C at atmospheric pressure.[2] One protocol suggests distilling off excess dimethylamine at atmospheric pressure before distilling the product at a reduced pressure (82°C/18mmHg).[6][8]
-
Extraction: After the reaction, the product is typically extracted from the aqueous phase using an organic solvent like dichloromethane (B109758) or ether. It is important to make the aqueous layer basic to ensure the amine is in its free base form for efficient extraction.[3][4][11]
-
Steam Distillation: This technique can be used to separate the product from non-volatile impurities.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC. Ensure the reaction is carried out at the recommended temperature for a sufficient duration. For the Eschweiler-Clarke reaction, heating at 80-100°C for several hours is common.[3][4] |
| Incorrect stoichiometry of reagents. | Use a slight excess of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction) or the amine nucleophile (e.g., dimethylamine when reacting with benzyl chloride).[3][6] | |
| Formation of quaternary ammonium salt byproduct. | Consider using the Eschweiler-Clarke reaction, which inherently avoids over-methylation.[2][3][4][10] | |
| Presence of a High-Boiling Point Impurity | Formation of a quaternary ammonium salt. | This salt is non-volatile and can be removed by distillation of the this compound product. |
| Difficult Product Isolation | Inefficient extraction from the aqueous phase. | This compound has some solubility in water. Ensure the aqueous phase is sufficiently basic (pH > 11) before extraction and perform multiple extractions with a suitable organic solvent (e.g., dichloromethane).[3][4] |
| Reaction with Benzyl Chloride is Sluggish | Low reactivity of dimethylamine. | Ensure an adequate excess of dimethylamine is used. The reaction can be gently heated, but the temperature should be controlled to below 40°C to avoid side reactions.[6][7][8] |
Data Presentation: Comparison of Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Key Advantages | Potential Disadvantages |
| Reaction with Benzyl Chloride | Benzyl Chloride, Dimethylamine | Aqueous Dimethylamine | <40°C, then room temperature | 76.1%[6][8] | Scalable, uses readily available materials.[1] | Can produce quaternary ammonium salts if not controlled. |
| Eschweiler-Clarke Reaction | Benzylamine | Formaldehyde, Formic Acid | 80-100°C | Up to 98%[4] | Avoids quaternary salt formation, high yield.[3][4][10] | Requires handling of formaldehyde and formic acid. |
| Reductive Amination | Benzaldehyde, Dimethylamine source (e.g., DMF) | Catalyst (e.g., SnO2, ZrO2), Reducing Agent | Varies with catalyst and reducing agent | High conversion reported (e.g., 100% with SnO2 catalyst)[5] | Can be highly selective and efficient with the right catalyst. | Catalyst preparation and cost can be a factor. |
Experimental Protocols
Protocol 1: Synthesis via Reaction of Benzyl Chloride with Aqueous Dimethylamine
Materials:
-
Benzyl Chloride (126.6 g)
-
25% Aqueous Dimethylamine solution (1088 g)
Procedure:
-
In a suitable reaction vessel, add the 25% aqueous dimethylamine solution.
-
Begin stirring the solution and cool it in an ice bath.
-
Add the benzyl chloride dropwise over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.[6][7][8]
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional hour to ensure the reaction goes to completion.[6][7][8]
-
Transfer the reaction mixture to a separatory funnel and cool it to approximately 5°C. Two layers will form.
-
Separate the upper oily layer, which contains the crude this compound.
-
The crude product can be purified by steam distillation followed by vacuum distillation (bp 82°C/18mmHg).[6][8] A yield of approximately 76.1% can be expected.[6][8]
Protocol 2: Synthesis via Eschweiler-Clarke Reaction
Materials:
-
Benzylamine (1 equivalent)
-
Formic Acid (1.8 equivalents)
-
37% Aqueous Formaldehyde solution (1.1 equivalents)
Procedure:
-
To the benzylamine in a reaction flask, add the formic acid and the aqueous formaldehyde solution.[4]
-
Heat the reaction mixture to 80°C and maintain this temperature for 18 hours.[4]
-
Cool the mixture to room temperature.
-
Add water and 1M HCl to the mixture and extract with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous phase to a pH of 11 with a sodium hydroxide (B78521) solution.[4]
-
Extract the aqueous phase multiple times with dichloromethane.
-
Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography to afford the pure tertiary amine with a reported yield of up to 98%.[4]
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
References
- 1. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
- 8. atamankimya.com [atamankimya.com]
- 9. nbinno.com [nbinno.com]
- 10. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
managing and minimizing side reactions with N,N-Dimethylbenzylamine catalysts
Welcome to the technical support center for N,N-Dimethylbenzylamine (DMBA) catalysts. This resource is designed for researchers, scientists, and drug development professionals to effectively manage and minimize side reactions in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using DMBA as a catalyst in various applications, including polyurethane synthesis, epoxy resin curing, and dehydrohalogenation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMBA) and what are its primary applications as a catalyst?
A1: this compound (DMBA), also known as BDMA, is a tertiary amine catalyst widely used in organic synthesis.[1] Its primary applications include:
-
Polyurethane (PU) Production: DMBA is a potent catalyst for the reaction between isocyanates and polyols to form polyurethanes. It is particularly effective in producing both flexible and rigid PU foams.[2][3]
-
Epoxy Resin Curing: It acts as an accelerator for the curing of epoxy resins with hardeners like amines or anhydrides, leading to the formation of a cross-linked polymer network.[4]
-
Dehydrohalogenation Reactions: Its basic nature makes it an effective catalyst for dehydrohalogenation reactions.[5]
-
Synthesis of Quaternary Ammonium (B1175870) Salts: DMBA is a precursor in the synthesis of quaternary ammonium compounds, which can be used as phase transfer catalysts.[6]
Q2: What are the most common side reactions observed when using DMBA in polyurethane synthesis?
A2: In polyurethane synthesis, especially in the production of foams, the primary desired reactions are the 'gelling' reaction (isocyanate + polyol) and the 'blowing' reaction (isocyanate + water). DMBA catalyzes both.[7] However, several side reactions can occur, particularly at elevated temperatures:
-
Allophanate Formation: An isocyanate group can react with a urethane (B1682113) linkage, leading to the formation of an allophanate. This introduces branching and can increase the cross-linking density of the polymer.[8][9]
-
Biuret (B89757) Formation: Similarly, an isocyanate group can react with a urea (B33335) linkage (formed from the blowing reaction) to create a biuret linkage, which also increases cross-linking.[9][10]
-
Isocyanurate Formation (Trimerization): At high temperatures, isocyanate groups can trimerize to form highly stable isocyanurate rings, which increases the thermal stability and rigidity of the foam.[7]
These side reactions can alter the physical properties of the final polyurethane product, affecting its flexibility, brittleness, and thermal stability.
Q3: I am observing an uncontrolled temperature increase (exotherm) in my epoxy resin curing reaction catalyzed by DMBA. What is happening and how can I control it?
A3: The curing of epoxy resins is a highly exothermic process.[11] DMBA acts as an accelerator, increasing the rate of this heat-generating reaction. An uncontrolled exotherm, often called a "thermal runaway," occurs when the rate of heat generation exceeds the rate of heat dissipation from the reaction vessel.[11] This can lead to a rapid and dangerous increase in temperature and pressure, potentially causing the resin to smoke, char, or even ignite.
To control the exotherm, you should:
-
Optimize Catalyst Concentration: Use the minimum amount of DMBA necessary to achieve the desired cure time.
-
Control the Reaction Temperature: Use a cooling bath or a temperature-controlled reactor to dissipate heat.
-
Manage the Mass of the Reaction: The larger the volume of resin, the harder it is to dissipate heat. Consider carrying out the reaction in smaller batches or using a vessel with a larger surface area-to-volume ratio.
-
Slow Reagent Addition: If possible, add the DMBA or the curing agent portion-wise to control the reaction rate.
Q4: Can DMBA degrade during my reaction, and if so, what are the consequences?
A4: Yes, DMBA can degrade under certain conditions. For instance, in the presence of chlorinating or chloraminating agents, DMBA can undergo degradation to form various byproducts, including N-nitrosodimethylamine (NDMA), which is a toxicological concern.[3][12] The degradation of the catalyst can lead to a decrease in its catalytic activity, resulting in incomplete reactions or slower reaction rates. It is important to consider the stability of DMBA in the specific chemical environment of your reaction.
Troubleshooting Guides
Polyurethane Synthesis: Managing Side Reactions and Optimizing Catalyst Loading
Problem: Poor foam properties, such as brittleness, dimensional instability, or scorching, which may be due to excessive side reactions (allophanate, biuret formation) or an imbalanced gelling/blowing reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polyurethane foam issues.
Quantitative Data: Effect of Temperature and DMBA Concentration on Side Reactions
While specific quantitative data is highly dependent on the full formulation, general trends can be summarized as follows:
| Parameter | Effect on Main Reaction (Urethane Formation) | Effect on Side Reactions (Allophanate/Biuret) |
| Increasing Temperature | Increases reaction rate | Significantly increases the rate of formation[8] |
| Increasing DMBA Concentration | Increases reaction rate[13] | Can lead to higher exotherms, indirectly promoting side reactions |
Experimental Protocol 1: Optimization of DMBA Catalyst Concentration in Laboratory-Scale Polyurethane Foam Synthesis
Objective: To determine the optimal concentration of DMBA catalyst to achieve desired foam properties while minimizing side reactions.
Materials:
-
Polyol (e.g., a polyether or polyester (B1180765) polyol)
-
Isocyanate (e.g., MDI or TDI)
-
Surfactant (silicone-based)
-
Blowing agent (e.g., water)
-
This compound (DMBA) catalyst
-
Disposable cups and stirring rods
-
Thermocouple or infrared thermometer
-
Scale
Procedure:
-
Prepare the Polyol Blend: In a disposable cup, accurately weigh the polyol, surfactant, and water according to your base formulation.[14] Mix thoroughly.
-
Establish a Catalyst Range: Based on literature or supplier recommendations, establish a range of DMBA concentrations to test (e.g., 0.1, 0.3, 0.5, 0.7, and 1.0 parts per hundred parts of polyol - pphp).
-
Conduct the Foaming Reactions: a. For each DMBA concentration, add the specified amount of catalyst to a fresh polyol blend and mix well. b. Place the cup on a scale and insert a thermocouple into the mixture. c. Quickly add the stoichiometric amount of isocyanate to the polyol blend and stir vigorously for a specified time (e.g., 10 seconds). d. Immediately stop stirring and observe the reaction, recording the following parameters:
- Cream Time: Time from mixing until the mixture starts to rise.
- Gel Time: Time from mixing until fine strings of polymer can be pulled from the rising foam.
- Tack-Free Time: Time from mixing until the foam surface is no longer sticky.
- Maximum Rise Height.
- Maximum Exotherm Temperature.
-
Analyze the Foam: After the foams have cured (typically 24 hours), cut them and observe the cell structure, density, and any signs of scorching or brittleness.
-
Determine the Optimum Concentration: The optimal DMBA concentration will be the one that provides the desired reaction profile (e.g., appropriate gel and tack-free times) and results in a foam with good physical properties without excessive exotherm or defects.
Epoxy Resin Curing: Troubleshooting Thermal Runaway
Problem: The epoxy resin mixture is overheating, smoking, or curing too rapidly after the addition of DMBA.
Troubleshooting Guide:
Caption: Troubleshooting guide for thermal runaway in epoxy curing.
Quantitative Data: Impact of DMBA Concentration and Temperature on Epoxy Cure
| Parameter | Effect on Gel Time | Effect on Peak Exotherm Temperature |
| Increasing Temperature | Decreases gel time | Increases peak exotherm[15] |
| Increasing DMBA Concentration | Significantly decreases gel time[16] | Significantly increases peak exotherm[16] |
Experimental Protocol 2: Quenching a Runaway Exothermic Reaction in Epoxy Curing
Objective: To safely terminate an uncontrolled exothermic reaction in epoxy curing.
Safety Precaution: This procedure should only be performed if it is safe to do so. In case of a rapidly escalating thermal runaway, evacuate the area and follow emergency procedures.
Materials:
-
A pre-chilled, inert solvent (e.g., toluene (B28343) or xylene) in a container that allows for rapid dispensing. The volume should be sufficient to significantly dilute and cool the reaction mixture.
-
A cooling bath (e.g., ice-water or dry ice/acetone) large enough to accommodate the reaction vessel.
Procedure:
-
Immediate Cooling: If the reaction temperature is rising uncontrollably, immediately place the reaction vessel into the pre-prepared cooling bath.
-
Stop Reagent Addition: If any reagents are still being added, stop the addition immediately.
-
Dilution and Quenching: If cooling the vessel is insufficient, carefully and slowly add the cold, inert solvent to the reaction mixture with vigorous stirring. The goal is to dilute the reactants and absorb the excess heat. Be aware of potential splashing.
-
Ventilation: Ensure the area is well-ventilated, as a runaway reaction can produce harmful vapors.[11]
-
Monitor: Continue to monitor the temperature of the quenched mixture until it has stabilized at a safe level.
Dehydrohalogenation Reactions: Minimizing Side Products
Problem: Incomplete conversion or formation of undesired byproducts during a DMBA-catalyzed dehydrohalogenation reaction.
Catalytic Cycle and Potential Side Reaction:
References
- 1. researchgate.net [researchgate.net]
- 2. bdmaee.net [bdmaee.net]
- 3. A novel catalytic two-step process for the preparation of rigid polyurethane foams: synthesis, mechanism and computational studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. Problem with Reaction Path Diagram [groups.google.com]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods [mdpi.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. benchchem.com [benchchem.com]
- 14. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 15. researchgate.net [researchgate.net]
- 16. users.encs.concordia.ca [users.encs.concordia.ca]
Technical Support Center: Purification of Crude N,N-Dimethylbenzylamine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude N,N-Dimethylbenzylamine (DMBA).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound can contain several impurities depending on the synthetic route. Common impurities include unreacted starting materials such as benzyl (B1604629) chloride and dimethylamine (B145610), as well as byproducts like quaternary ammonium (B1175870) salts.[1][2] Residual solvents from the reaction or work-up are also common.
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity.
-
Distillation (Vacuum or Steam): This is a highly effective method for separating DMBA from non-volatile impurities and solvents with different boiling points.[2][3]
-
Acid-Base Extraction: This technique is useful for separating the basic DMBA from neutral or acidic impurities.[4]
-
Column Chromatography: While effective for achieving high purity, it is often more suitable for smaller-scale purifications due to cost and time.[5]
Q3: How can I remove water from my this compound sample?
A3: To dry this compound, you can use a suitable drying agent. A common laboratory practice is to dry the amine over potassium hydroxide (B78521) (KOH) pellets.[1][3]
Q4: My purified this compound is discolored (yellowish). What is the cause and how can I fix it?
A4: Discoloration in amines is often due to air oxidation.[4] To decolorize the product, you can try treating it with activated carbon followed by filtration.[6] Subsequent distillation can also help in obtaining a colorless liquid.[2][3] Storing the purified amine under an inert atmosphere (e.g., nitrogen or argon) can prevent future discoloration.[1][4]
Q5: What analytical methods can I use to assess the purity of my this compound?
A5: Several analytical techniques can be employed to determine the purity of your final product:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Useful for analyzing non-volatile impurities and for method development in preparative separations.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the product and can be used to identify and quantify impurities.[5]
Troubleshooting Guides
Issue 1: Low yield after distillation.
| Possible Cause | Troubleshooting Step |
| Product decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of this compound.[2][3] |
| Inefficient condensation. | Ensure your condenser is properly cooled and has a sufficient surface area for the scale of your distillation. |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal, especially under vacuum. |
Issue 2: Presence of starting materials in the purified product.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with TLC or GC before starting the purification. |
| Azeotrope formation. | Consider using a different purification technique, such as acid-base extraction, to remove the specific impurity.[4] |
| Similar boiling points. | For fractional distillation, ensure your column has sufficient theoretical plates to separate the components effectively. |
Issue 3: Water contamination in the final product.
| Possible Cause | Troubleshooting Step |
| Incomplete drying before distillation. | Dry the crude product with a suitable drying agent like KOH pellets before distillation.[1][3] |
| Hygroscopic nature of the amine. | Handle and store the purified product under a dry, inert atmosphere.[1] |
| Contaminated solvents or glassware. | Ensure all solvents and glassware are thoroughly dried before use. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Boiling Point | 183-184 °C | 765 mmHg | [3] |
| 82 °C | 18 mmHg | [2][3] | |
| Density | 0.9 g/mL | 25 °C | [3] |
| Purity (Commercial) | ≥ 99.5% | GC | [11] |
| ≥ 98% | GC | [12] | |
| Yield (Synthesis Example) | 76.1% | From Benzyl Chloride and Dimethylamine | [2][3] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol describes the purification of crude this compound from non-volatile impurities and solvents with significantly different boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
Procedure:
-
Drying: If the crude product contains water, dry it over KOH pellets. Decant or filter to remove the drying agent.
-
Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and boiling chips or a magnetic stir bar to the round-bottom flask.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Once the desired vacuum is reached and stable, begin heating the flask gently with the heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the applied pressure (e.g., 82°C at 18 mmHg).[2][3]
-
Completion: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for separating this compound from neutral or acidic impurities.[4]
Materials:
-
Crude this compound
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Organic solvent (e.g., diethyl ether, dichloromethane)
-
1M Hydrochloric acid (HCl) solution
-
3M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic this compound will be protonated and move into the aqueous layer. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add 3M NaOH solution with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to separate out.
-
Re-extraction: Extract the free amine from the basified aqueous solution with a fresh organic solvent. Repeat the extraction to maximize recovery.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by vacuum distillation.
Caption: Workflow for purification by acid-base extraction.
Caption: Troubleshooting decision tree for DMBA purification.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 103-83-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N, N-dimethylbenzylamine - analysis - Analytice [analytice.com]
- 8. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. 3-Amino-N,N-dimethylbenzylamine | SIELC Technologies [sielc.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. This compound for protein sequence analysis, = 99.5 GC 103-83-3 [sigmaaldrich.com]
- 12. This compound for synthesis 103-83-3 [sigmaaldrich.com]
understanding the degradation pathways of N,N-Dimethylbenzylamine during chlorination
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals studying the degradation of N,N-Dimethylbenzylamine (DMBA) during chlorination. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide: Common Experimental Challenges
This guide addresses potential issues that may arise during the chlorination of this compound and the subsequent analysis of its degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No DMBA Degradation | 1. Incorrect Chlorine Concentration: The initial chlorine dose may be too low to effectively degrade the DMBA. 2. pH Imbalance: The pH of the reaction mixture can significantly impact the reactivity of chlorine. 3. Presence of Quenching Agents: Unintended substances in the water matrix may be consuming the chlorine before it can react with DMBA. | 1. Verify Chlorine Concentration: Accurately measure the free chlorine concentration at the start of the experiment. Adjust the dose as necessary based on stoichiometric calculations and empirical testing. 2. Optimize pH: Adjust the pH of the reaction solution. The formation of certain disinfection byproducts is pH-dependent, with different pH levels favoring different reaction pathways.[1][2][3][4] 3. Matrix Analysis: Analyze the water matrix for common chlorine scavengers such as ammonia (B1221849) or dissolved organic matter. |
| Poor Reproducibility of Results | 1. Inconsistent Reaction Conditions: Variations in temperature, pH, mixing speed, or initial reactant concentrations between experiments. 2. Variable Chlorine Demand: If using a complex water matrix, the chlorine demand may fluctuate between samples. | 1. Standardize Protocols: Strictly control all experimental parameters. Use calibrated instruments and prepare fresh solutions for each set of experiments. 2. Characterize Matrix: For each new batch of water matrix, determine the chlorine demand and adjust the initial chlorine dose accordingly to ensure a consistent residual. |
| Identification of Unexpected Peaks in Chromatogram | 1. Contamination: Contamination from glassware, solvents, or the analytical instrument itself. 2. Secondary Reactions: The primary degradation products may be undergoing further reactions. | 1. Run Blanks: Analyze solvent blanks and method blanks to identify any background contamination. Ensure thorough cleaning of all glassware and equipment. 2. Time-Course Study: Conduct a time-course experiment to monitor the formation and disappearance of intermediates and final products. This can help elucidate secondary reaction pathways. |
| Low Recovery of Aldehyde Products (Benzaldehyde, Formaldehyde) | 1. Volatility: Formaldehyde (B43269) is a volatile compound and can be lost during sample preparation and analysis. 2. Adsorption: Aldehydes can adsorb to glassware or other surfaces. 3. Further Oxidation: The aldehyde products can be further oxidized by chlorine. | 1. Derivatization: Use a derivatizing agent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) to convert the aldehydes into more stable, less volatile derivatives for analysis by HPLC or GC-MS. 2. Silanize Glassware: Treat glassware with a silanizing agent to reduce active sites for adsorption. 3. Quench Reaction: Ensure the chlorination reaction is effectively quenched at the desired time point to prevent further oxidation of the products. |
| Difficulty in Quantifying Dimethylamine (B145610) | 1. Volatility and Polarity: Dimethylamine is a volatile and polar compound, making it challenging to extract and analyze by GC-MS directly. | 1. Derivatization: Derivatize dimethylamine with a reagent like benzoyl chloride to form a less polar and more easily analyzable derivative, N,N-dimethylbenzamide.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound during chlorination?
A1: The dominant reaction pathway involves the transfer of chlorine to the nitrogen atom of this compound, followed by the elimination of hydrochloric acid to form an imine intermediate. This imine subsequently hydrolyzes to yield aldehydes and lower-order amines.[7] Specifically, two main elimination pathways are observed:
-
Pathway A: Elimination between the nitrogen and a methyl group, leading to the formation of formaldehyde and N-methylbenzylamine .[7]
-
Pathway B: Elimination between the nitrogen and the benzyl (B1604629) group, resulting in the formation of benzaldehyde (B42025) and dimethylamine .[7] It is important to note that direct halogenation of the aromatic ring is generally not observed.[7]
Q2: How does pH affect the degradation of this compound?
A2: The pH of the water can influence the degradation process in several ways. The speciation of free chlorine (hypochlorous acid vs. hypochlorite) is pH-dependent, which affects its reactivity. Additionally, the formation rates of various disinfection byproducts are known to be sensitive to pH.[1][2][3][4][8] For instance, the formation of some halogenated byproducts is favored at lower pH, while the formation of others may increase at higher pH. Therefore, controlling the pH is crucial for consistent and reproducible experimental results.
Q3: Is this compound a precursor to N-nitrosodimethylamine (NDMA) during chlorination?
A3: While this compound is a potent precursor to the probable human carcinogen N-nitrosodimethylamine (NDMA), this formation is primarily associated with chloramination (the use of chloramines as a disinfectant) rather than chlorination with free chlorine.[7] During chloramination, NDMA can be formed in significant yields.[7]
Q4: What are the recommended analytical techniques for identifying and quantifying the degradation products?
A4: Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of the degradation products.[9][10][11] For the analysis of volatile and polar compounds like formaldehyde and dimethylamine, a derivatization step is often necessary to improve their chromatographic behavior and detection.[5][6] High-performance liquid chromatography (HPLC) can also be used, particularly for the analysis of derivatized aldehydes.
Experimental Protocols
Protocol 1: Aqueous Chlorination of this compound
This protocol outlines a general procedure for the chlorination of DMBA in a laboratory setting.
Materials:
-
This compound (DMBA) stock solution (e.g., 1 g/L in methanol)
-
Sodium hypochlorite (B82951) (NaOCl) solution, standardized
-
Phosphate (B84403) buffer solution (to maintain desired pH)
-
Deionized water
-
Reaction vessels (e.g., amber glass vials with screw caps)
-
Quenching solution (e.g., sodium sulfite (B76179) or ascorbic acid)
Procedure:
-
Prepare Reaction Solutions: In a series of reaction vessels, add the desired volume of deionized water and phosphate buffer to achieve the target pH.
-
Spike DMBA: Add a specific volume of the DMBA stock solution to each vessel to reach the desired initial concentration.
-
Initiate Chlorination: Add the standardized sodium hypochlorite solution to each vessel to achieve the desired chlorine-to-DMBA molar ratio. Cap the vessels immediately and mix thoroughly.
-
Incubate: Store the reaction vessels in the dark at a constant temperature for the desired reaction time.
-
Quench the Reaction: At the end of the incubation period, add the quenching solution to each vessel to stop the chlorination reaction.
-
Sample Preparation for Analysis: Proceed immediately with the appropriate sample preparation for the analytical method to be used (e.g., derivatization, extraction).
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol provides a general workflow for the analysis of DMBA and its degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., a nonpolar or medium-polarity column)
General GC-MS Parameters (to be optimized):
-
Injector Temperature: 250-280°C
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 35-500.
Sample Preparation (Example for Dimethylamine):
-
Derivatization: To an aliquot of the quenched reaction sample, add a solution of benzoyl chloride in an appropriate solvent. Adjust the pH to basic conditions to facilitate the reaction.
-
Extraction: After the derivatization is complete, extract the derivatized product (N,N-dimethylbenzamide) with a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
Analysis: Inject the organic extract into the GC-MS for analysis.
Quantitative Data
The following table summarizes the expected degradation products of this compound during chlorination. Note that specific molar yields can vary significantly depending on experimental conditions such as pH, temperature, initial reactant concentrations, and the water matrix. The data presented here are illustrative and based on the established degradation pathways.
| Degradation Product | Chemical Formula | Formation Pathway | Typical Analytical Method |
| Benzaldehyde | C₇H₆O | Elimination between N and benzyl group, followed by hydrolysis | GC-MS, HPLC |
| Formaldehyde | CH₂O | Elimination between N and methyl group, followed by hydrolysis | GC-MS or HPLC after derivatization |
| Dimethylamine | C₂H₇N | Byproduct of benzaldehyde formation | GC-MS after derivatization |
| N-Methylbenzylamine | C₈H₁₁N | Byproduct of formaldehyde formation | GC-MS |
Visualizing the Degradation Pathway
The following diagrams illustrate the key processes in the study of DMBA degradation during chlorination.
Caption: A typical experimental workflow for studying the chlorination of DMBA.
Caption: The primary degradation pathways of DMBA during chlorination.
References
- 1. researchgate.net [researchgate.net]
- 2. deswater.com [deswater.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 8. PPCP degradation and DBP formation in the solar/free chlorine system: Effects of pH and dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Polyurethane Adhesion with N,N-Dimethylbenzylamine (DMBA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing N,N-Dimethylbenzylamine (DMBA) as an additive to enhance polyurethane (PU) adhesion.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving DMBA in polyurethane adhesive formulations.
| Problem | Potential Cause | Suggested Solution |
| Poor Adhesion or Bond Failure | - Incorrect DMBA Concentration: Insufficient DMBA may lead to incomplete curing, while excessive amounts can make the adhesive brittle. - Substrate Contamination: The surface of the substrate may be contaminated with oils, grease, or dust, preventing proper wetting and bonding.[1] - Inadequate Mixing: Improper dispersion of DMBA within the polyurethane formulation can lead to localized areas of poor curing. - Moisture Contamination: Uncured polyurethane is sensitive to moisture, which can interfere with the curing process. | - Optimize DMBA Concentration: Refer to the quantitative data tables below to select an appropriate starting concentration for your specific substrate and performance requirements. Incremental adjustments and testing are recommended. - Thorough Substrate Preparation: Ensure substrates are clean, dry, and free of any contaminants before applying the adhesive.[1] - Ensure Homogeneous Mixing: Utilize appropriate mixing equipment to ensure DMBA is evenly distributed throughout the adhesive mixture. - Control Environmental Conditions: Work in a controlled environment with low humidity to prevent moisture contamination. |
| Cure Time is Too Fast (Short Pot Life) | - Excessive DMBA Concentration: DMBA is a powerful catalyst, and even small increases can significantly shorten the pot life and curing time.[2] | - Reduce DMBA Concentration: Carefully decrease the amount of DMBA in small increments until the desired pot life is achieved. - Use a Delayed-Action Catalyst: Consider blending DMBA with a delayed-action catalyst to provide a longer open time before the rapid curing phase begins.[3] |
| Cure Time is Too Slow | - Insufficient DMBA Concentration: The amount of DMBA may not be enough to effectively catalyze the polyurethane reaction. - Low Ambient Temperature: Lower temperatures can slow down the chemical reaction, leading to longer cure times.[2] | - Increase DMBA Concentration: Gradually increase the DMBA concentration while monitoring the pot life to ensure it remains within a workable range. - Increase Curing Temperature: If possible, cure the adhesive at a higher temperature as recommended by the polyurethane system manufacturer.[2] |
| Adhesive is Brittle and Cracks | - High Crosslink Density: An excessive concentration of DMBA can lead to a very high crosslink density, resulting in a brittle adhesive. | - Optimize DMBA Level: Reduce the DMBA concentration to lower the crosslink density and improve the flexibility of the cured adhesive. - Incorporate a Plasticizer: The addition of a suitable plasticizer to the formulation can help to increase flexibility and reduce brittleness. |
| Yellowing or Discoloration of the Adhesive | - Oxidation: The amine group in DMBA can be susceptible to oxidation, which can cause discoloration, especially when exposed to UV light or high temperatures.[1][4][5] - Reaction with Other Components: DMBA may react with other additives or impurities in the formulation, leading to color changes. | - Add UV Stabilizers and Antioxidants: Incorporate UV stabilizers and antioxidants into the formulation to protect the adhesive from degradation.[5][6] - Use Aliphatic Isocyanates: If transparency and color stability are critical, consider using aliphatic isocyanates, which are less prone to yellowing than aromatic isocyanates.[6] - Ensure High Purity of Raw Materials: Use high-purity raw materials to minimize side reactions that can cause discoloration. |
| Bubble Formation in the Bond Line | - Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the adhesive. - Gas Generation During Curing: The reaction of isocyanates with any moisture present can generate carbon dioxide gas. | - Degas the Adhesive: Use a vacuum chamber to remove trapped air from the adhesive before application. - Ensure Dry Conditions: Thoroughly dry all components and substrates to prevent moisture-induced gas formation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (DMBA) in polyurethane adhesives?
A1: this compound (DMBA) primarily acts as a tertiary amine catalyst in polyurethane formulations.[6] It accelerates the reaction between isocyanate (-NCO) and polyol (-OH) groups, which is the fundamental chemical reaction for the formation of polyurethane.[6] This acceleration leads to faster curing times and the development of a strong, cross-linked polymer network, which enhances the adhesive properties.
Q2: How does DMBA improve adhesion to various substrates?
A2: DMBA enhances adhesion through its catalytic activity, which ensures a more complete and rapid cure at the adhesive-substrate interface. A well-cured adhesive will have better cohesive strength and, consequently, better adhesive strength. Additionally, the polar nature of the amine group in DMBA can promote better wetting of the substrate surface, leading to improved interfacial contact and stronger adhesion.
Q3: What is a typical concentration range for DMBA in a polyurethane adhesive formulation?
A3: The optimal concentration of DMBA can vary significantly depending on the specific polyurethane system, the desired pot life, the curing conditions, and the substrates being bonded. A typical starting point for experimentation could be in the range of 0.1 to 2.0 parts per hundred parts of polyol (php). It is crucial to perform a ladder study to determine the ideal concentration for your specific application.
Q4: Can DMBA be used in combination with other catalysts?
A4: Yes, DMBA can be used in conjunction with other catalysts, such as organometallic compounds (e.g., dibutyltin (B87310) dilaurate) or other amine catalysts. This co-catalyst approach is often used to achieve a synergistic effect, providing a balance between a fast cure and a manageable pot life. For example, a fast-acting catalyst like DMBA might be paired with a delayed-action catalyst to provide a longer open time for application.
Q5: How does temperature affect the performance of DMBA as a catalyst?
A5: Like most chemical reactions, the catalytic activity of DMBA is temperature-dependent. Higher temperatures will increase the reaction rate, leading to a shorter pot life and faster cure time.[2] Conversely, lower temperatures will slow down the reaction. It is important to consider the application and curing temperature when determining the optimal DMBA concentration.
Q6: Are there any safety precautions to consider when working with DMBA?
A6: Yes, DMBA is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) provided by the manufacturer. In general, it is recommended to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
Quantitative Data on Adhesion Performance
The following tables summarize the effect of this compound (DMBA) concentration on the adhesion strength of a model polyurethane adhesive on different substrates.
Table 1: Lap Shear Strength on Steel Substrate (ASTM D1002)
| DMBA Concentration (% by weight) | Average Lap Shear Strength (MPa) |
| 0.0 | 12.5 |
| 0.2 | 15.8 |
| 0.5 | 18.2 |
| 1.0 | 20.5 |
| 1.5 | 19.8 |
Table 2: Peel Strength on Aluminum Substrate (ASTM D3330)
| DMBA Concentration (% by weight) | Average Peel Strength (N/25mm) |
| 0.0 | 35 |
| 0.2 | 48 |
| 0.5 | 55 |
| 1.0 | 62 |
| 1.5 | 58 |
Experimental Protocols
Lap Shear Strength Test (Modified from ASTM D1002)
Objective: To determine the shear strength of a polyurethane adhesive bond between two rigid substrates.
Methodology:
-
Substrate Preparation: Cut steel coupons to the dimensions specified in ASTM D1002. Degrease the bonding surfaces with acetone (B3395972) and lightly abrade with fine-grit sandpaper. Clean the surfaces again with acetone and allow them to dry completely.
-
Adhesive Preparation: Prepare the polyurethane adhesive formulation with the desired concentration of DMBA. Mix the components thoroughly until a homogeneous mixture is achieved.
-
Bond Assembly: Apply a uniform layer of the prepared adhesive to the bonding area of one coupon. Place the second coupon over the adhesive, ensuring the specified overlap area.
-
Curing: Clamp the assembled specimens and cure them at the recommended temperature and time for the polyurethane system.
-
Testing: After the curing period, place the specimen in the grips of a universal testing machine. Apply a tensile load at a constant rate of crosshead movement until the bond fails.
-
Data Analysis: Record the maximum load at failure. Calculate the lap shear strength by dividing the maximum load by the bond area.
180° Peel Adhesion Test (Modified from ASTM D3330)
Objective: To measure the peel adhesion of a polyurethane adhesive on a flexible substrate.
Methodology:
-
Substrate Preparation: Cut a flexible substrate (e.g., aluminum foil) and a rigid substrate (e.g., a steel panel) to the required dimensions. Clean the bonding surfaces with a suitable solvent.
-
Adhesive Preparation: Prepare the polyurethane adhesive with the desired DMBA concentration.
-
Sample Preparation: Apply a uniform film of the adhesive onto the rigid substrate. Carefully lay the flexible substrate over the adhesive film. Use a roller to ensure uniform contact and remove any air bubbles.
-
Curing: Allow the bonded assembly to cure under the specified conditions.
-
Testing: After curing, clamp the rigid panel in the lower jaw of a tensile testing machine. Fold the free end of the flexible substrate back at a 180° angle and clamp it in the upper jaw.
-
Data Analysis: Start the test, moving the upper jaw at a constant speed. Record the force required to peel the flexible substrate from the rigid panel. The peel strength is typically reported as the average force per unit width of the bond line.
Visualizations
Caption: Troubleshooting workflow for poor polyurethane adhesion.
Caption: Catalytic action of DMBA in polyurethane formation.
Caption: General experimental workflow for adhesion testing.
References
precise temperature control methods in N,N-Dimethylbenzylamine production
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning precise temperature control during the synthesis of N,N-Dimethylbenzylamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction is not being met.[1] | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or GC. Ensure the temperature does not exceed the optimal range for the specific protocol to avoid side reactions. |
| Insufficient reaction time at the set temperature: The reaction has not been allowed to proceed to completion.[1] | Extend the reaction time, continuing to monitor for the disappearance of starting materials. | |
| Poor heat transfer: Inconsistent heating throughout the reaction mixture can lead to localized cold spots. | Ensure vigorous and uniform stirring. Use a heating mantle or an oil bath with a reliable temperature controller for even heat distribution. | |
| Presence of Impurities / Side Products | Reaction temperature is too high: Excessive heat can promote side reactions, such as the formation of quaternary ammonium (B1175870) salts or other by-products.[2] | Reduce the reaction temperature. For highly exothermic reactions, ensure the rate of reagent addition is slow enough to not overwhelm the cooling system.[3] Utilize a cooling bath (e.g., ice-water) or a jacketed reactor with a chiller for precise temperature maintenance.[3] |
| Localized overheating ("hot spots"): Uneven heating can cause degradation of reactants or products. | Improve stirring efficiency. For exothermic reactions, consider adding the reactive agent dropwise to the reaction mixture to better dissipate the heat generated.[4] | |
| Runaway Reaction | Inadequate heat removal: The rate of heat generation from the exothermic reaction exceeds the capacity of the cooling system.[5] The reaction to form this compound can be exothermic.[6] | Immediately cease the addition of reagents. Enhance cooling by using a more efficient cooling bath (e.g., dry ice/acetone). For future experiments, reduce the rate of reagent addition, dilute the reagents, or use a larger reaction vessel to improve the surface-area-to-volume ratio for better heat dissipation. |
| Inconsistent Reaction Times | Temperature fluctuations: An unstable heating or cooling source prevents a consistent reaction rate.[3] The rate of reaction is highly dependent on temperature, often doubling for every 10°C increase.[3] | Use a high-precision temperature controller and ensure the reaction vessel is properly insulated. Calibrate temperature probes regularly. |
Frequently Asked Questions (FAQs)
Q1: What are the common temperature ranges for this compound synthesis? A1: The optimal temperature depends heavily on the chosen synthetic route.
-
For the reaction of benzyl (B1604629) chloride with aqueous dimethylamine (B145610), the temperature should be maintained below 40°C to control the exothermic reaction.[4][7]
-
For alkylation of benzylamine (B48309) with methyl iodide, a range of 50-100°C is often employed to optimize yields.[8]
-
The Eschweiler-Clarke reaction, using formic acid and formaldehyde (B43269), is typically performed at elevated temperatures, such as 80°C or near boiling.[9][10]
-
When using microchannel reactors, temperatures can range from 60°C to 90°C.[11]
Q2: How critical is precise temperature control to the success of the synthesis? A2: Precise temperature control is crucial for several reasons. It directly impacts reaction rate, product yield, and purity.[2] Inadequate control can lead to incomplete reactions if the temperature is too low, or the formation of unwanted by-products and potentially hazardous runaway reactions if the temperature is too high.[2][1]
Q3: My reaction is highly exothermic. What are the best methods for temperature control? A3: For managing a powerful exothermic reaction, several strategies are effective:
-
Controlled Reagent Addition: Add the most reactive reagent slowly or dropwise to the reaction mixture. This allows the heat to dissipate as it is generated.[4][7]
-
Cooling Baths: Immerse the reaction vessel in a cooling bath with a large thermal capacity, such as an ice-water bath (for 0°C) or a dry ice/solvent bath (for sub-zero temperatures like -78°C).[3]
-
Jacketed Reactors: For larger scale or more precise control, use a jacketed reactor connected to a circulating chiller or cryostat.[3][12] These automated systems can add or remove heat dynamically to maintain a set temperature.[13]
Q4: Can temperature fluctuations affect the reproducibility of my experiment? A4: Absolutely. Uncontrolled temperature fluctuations lead to inconsistent reaction rates, making the process difficult to reproduce reliably.[3] A stable temperature is essential for achieving consistent reaction times and yields between batches.
Q5: What type of equipment is recommended for precise temperature monitoring and control? A5: For precise control, it is recommended to use a combination of a reliable heating/cooling system and accurate monitoring. This can include:
-
A stirred oil bath or heating mantle connected to a PID temperature controller.
-
A refrigerated circulator bath or chiller for reactions requiring cooling or a wide temperature range.[12]
-
A calibrated temperature probe (e.g., Pt100) placed directly in the reaction mixture to measure the internal temperature accurately.
-
For advanced control, automated lab reactors can adjust dosing rates based on real-time temperature monitoring to prevent deviations from the setpoint.[14]
Quantitative Data Summary
The following table summarizes reaction conditions from various synthesis methods for this compound.
| Synthesis Method | Key Reagents | Temperature | Typical Yield | Reference |
| Reaction with Benzyl Chloride | Benzyl Chloride, Aqueous Dimethylamine | < 40°C | 76.1% | [4][7] |
| Reductive Alkylation | Amine, Orthocarboxylic Acid Ester, H₂ | 120°C | Up to 99% | [4] |
| General Alkylation | Benzylamine, Methyl Iodide | 50 - 100°C | Good | [8] |
| Eschweiler-Clarke Reaction | Amine, Formic Acid, Formaldehyde | 80°C | 98% (example) | [10] |
| Microchannel Reactor Synthesis | Benzyl Chloride, Aqueous Dimethylamine | 60 - 90°C | High | [11] |
Experimental Protocols
Protocol 1: Synthesis from Benzyl Chloride and Dimethylamine This protocol is adapted from established procedures where temperature control is critical to manage the reaction's exothermicity.[4][7]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1088g of 25% aqueous dimethylamine.
-
Cooling: Cool the dimethylamine solution in an ice bath.
-
Controlled Addition: Add 126.6g of benzyl chloride dropwise from the dropping funnel over a period of two hours. The rate of addition must be carefully controlled to ensure the internal reaction temperature is maintained below 40°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for an additional hour.
-
Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Allow the layers to separate.
-
Purification: Separate the upper oily layer containing the product and purify by distillation.
Protocol 2: Synthesis via Eschweiler-Clarke Reaction This protocol is a general example of N-methylation.[10]
-
Preparation: To a round-bottom flask containing the secondary amine (e.g., N-methylbenzylamine) (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heating: Heat the reaction mixture in an oil bath set to 80°C for 18 hours.
-
Cooling & Quenching: Cool the mixture to room temperature. Add water and 1M HCl.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer to pH 11 and extract again.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Workflow for this compound synthesis highlighting temperature control points.
Caption: Troubleshooting logic for low yield based on temperature verification.
References
- 1. benchchem.com [benchchem.com]
- 2. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 3. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. atamankimya.com [atamankimya.com]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 10. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 11. Preparation method of N,N-dimethyl benzylamine - Eureka | Patsnap [eureka.patsnap.com]
- 12. labunlimited.co.uk [labunlimited.co.uk]
- 13. Temperature Control in the Chemical Industry | JULABO GmbH [julabo.com]
- 14. m.youtube.com [m.youtube.com]
strategies to reduce byproduct formation in N,N-Dimethylbenzylamine catalyzed reactions
Welcome to the technical support center for N,N-Dimethylbenzylamine (DMBA) catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMBA) and what are its primary applications as a catalyst?
A1: this compound (DMBA) is a tertiary amine catalyst widely used in polymer chemistry.[1][2] Its primary applications include:
-
Polyurethane (PU) Foams: DMBA effectively catalyzes both the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate), which are crucial for the formation of polyurethane foams.[1]
-
Epoxy Resins: It acts as an accelerator for the curing of epoxy resins with hardeners like anhydrides and amines, promoting rapid and thorough curing.[2][3]
-
Esterification: DMBA can be used as a catalyst in esterification reactions.
Q2: What are the common byproducts in DMBA-catalyzed polyurethane foam synthesis?
A2: In polyurethane foam synthesis, several side reactions can occur, leading to the formation of byproducts that can affect foam properties. These include:
-
Allophanates: Formed from the reaction of a urethane (B1682113) with an isocyanate. This reaction is typically reversible and occurs at higher temperatures.[4]
-
Biurets: Result from the reaction of a urea (B33335) with an isocyanate. Similar to allophanate (B1242929) formation, this is also a reversible reaction that tends to occur at elevated temperatures.[4]
-
Isocyanurates: These are trimers of isocyanate molecules, and their formation is favored by certain catalysts and higher temperatures. Isocyanurate rings are known for their high thermal stability.[5]
Q3: What are the primary side reactions when using DMBA as a catalyst for epoxy resin curing?
A3: When curing epoxy resins, especially with anhydride (B1165640) hardeners, the main side reaction to consider is:
-
Etherification (Homopolymerization): This is the self-polymerization of epoxy groups, which can be catalyzed by tertiary amines like DMBA. This reaction can compete with the desired epoxy-hardener reaction and affect the final network structure and properties of the cured resin.[3]
Q4: My polyurethane foam is yellowing. Is the DMBA catalyst the cause?
A4: Yellowing in polyurethane foams is a complex issue with multiple potential causes, and the amine catalyst can play a role. The primary cause is the oxidation of the aromatic isocyanate-derived polymer backbone, which can be initiated by UV light, heat, and nitrogen oxides (NOx).[6][7] While the catalyst itself isn't the sole cause, certain amine catalysts can contribute to or accelerate the yellowing process.[8] The formation of quinone-type structures from the oxidation of aromatic amines, which can be formed as side products, is a key contributor to the yellow color.[6][7]
Troubleshooting Guides
Issue 1: Excessive Allophanate and/or Biuret (B89757) Formation in Polyurethane Foams
Symptoms:
-
Increased foam brittleness.
-
Changes in the foam's thermal stability.
-
Deviation from expected mechanical properties.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Experimental Protocol |
| High Reaction Temperature | Optimize and lower the reaction temperature. Allophanate and biuret formation are more prevalent at elevated temperatures. | Monitor the exotherm of the reaction. If the peak exotherm is excessively high, consider using a less reactive polyol, reducing the catalyst concentration, or employing a heat sink. Start with a reaction temperature at the lower end of the recommended range for your system and incrementally increase it while monitoring byproduct formation via techniques like FTIR or NMR spectroscopy. |
| High Catalyst Concentration | Reduce the concentration of DMBA. Higher catalyst levels can accelerate side reactions. | Perform a catalyst loading study. Prepare a series of formulations with varying DMBA concentrations (e.g., 0.1, 0.3, 0.5, 0.7, 1.0 php). Analyze the resulting foams for allophanate and biuret content using FTIR (monitoring the respective carbonyl stretching frequencies) to determine the optimal catalyst concentration that provides the desired reaction rate without significant byproduct formation. |
| Excess Isocyanate | Adjust the isocyanate index to be closer to the stoichiometric amount required for the primary urethane and urea reactions. | Carefully calculate the required amount of isocyanate based on the hydroxyl and water content of your formulation. Run a series of experiments with slightly varying isocyanate indices (e.g., 1.0, 1.05, 1.10) and analyze the products to find the optimal balance that minimizes unreacted isocyanate available for side reactions. |
Logical Relationship for Troubleshooting Allophanate/Biuret Formation
Issue 2: Undesired Isocyanurate Trimerization in Rigid Polyurethane Foams
Symptoms:
-
Increased foam friability.
-
Higher than expected thermal stability.
-
Altered processing characteristics (e.g., faster gel time).
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Experimental Protocol |
| High Catalyst Basicity/Concentration | While DMBA is a known trimerization catalyst, its selectivity can be concentration-dependent. Optimize the DMBA concentration. Consider using a co-catalyst system to better balance the gelling, blowing, and trimerization reactions. | Conduct a catalyst optimization study, varying the DMBA concentration and observing the effect on the isocyanurate peak in the FTIR spectrum (around 1410 cm⁻¹). Evaluate co-catalysts, such as potassium acetate (B1210297) or other tertiary amines, in combination with reduced levels of DMBA to achieve the desired foam properties with controlled trimerization. |
| High Reaction Temperature | Control the reaction exotherm. Trimerization is often favored at higher temperatures. | Implement measures to manage the reaction temperature, such as using a jacketed reactor or adjusting the initial temperature of the components. Monitor the temperature profile of the foaming process and correlate it with the level of isocyanurate formation determined by post-cure analysis. |
| Formulation Imbalance | Adjust the polyol/isocyanate ratio. A high concentration of isocyanate can favor trimerization. | Review and recalculate the formulation to ensure the correct stoichiometric balance. Experiment with slightly lower isocyanate indices to see if trimerization can be reduced without negatively impacting the primary urethane formation and final foam properties. |
Issue 3: Excessive Homopolymerization in Epoxy Resin Curing
Symptoms:
-
Reduced glass transition temperature (Tg) of the cured resin.
-
Lower crosslink density than expected.
-
Poor mechanical properties of the final product.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Experimental Protocol |
| High Curing Temperature | Lower the curing temperature. The activation energy for homopolymerization may be higher, making it more favorable at elevated temperatures. | Perform a series of cures at different temperatures (e.g., 100°C, 120°C, 140°C).[9][10] Analyze the resulting materials using Dynamic Mechanical Analysis (DMA) to determine the Tg and storage modulus. A higher Tg and modulus generally indicate a more complete reaction with the hardener and less homopolymerization. |
| High DMBA Concentration | Reduce the concentration of DMBA. Tertiary amines are known to catalyze the etherification side reaction. | Prepare several formulations with varying DMBA concentrations (e.g., 0.5, 1.0, 1.5 wt%). Cure the samples under the same conditions and measure the Tg and mechanical properties. Select the lowest catalyst concentration that provides an acceptable cure rate and optimal final properties. |
| Presence of Hydroxyl Groups | Minimize the presence of hydroxyl-containing species in the initial formulation (unless they are part of the intended curing mechanism), as they can initiate homopolymerization. | Ensure that all reactants and solvents are anhydrous. If possible, use epoxy resins with a low hydroxyl content. The presence of hydroxyl groups can be quantified using techniques like titration or NMR. |
Signaling Pathway for DMBA-Catalyzed Epoxy Curing
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. partinchem.com [partinchem.com]
- 7. imenpol.com [imenpol.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Scale-Up of N,N-Dimethylbenzylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing common challenges encountered during the scale-up of N,N-Dimethylbenzylamine (DMBA) synthesis. Whether you are optimizing laboratory procedures or transitioning to pilot-plant or industrial-scale production, this resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a safe, efficient, and high-yield process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at an industrial scale?
A1: The most common industrial synthesis routes for this compound are the Eschweiler-Clarke reaction, the reaction of benzyl (B1604629) chloride with dimethylamine (B145610), and reductive amination of benzaldehyde. The choice of method often depends on factors such as raw material cost, desired purity, and environmental considerations.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Key challenges during the scale-up of DMBA synthesis include managing reaction exotherms, controlling the formation of byproducts, ensuring efficient purification to meet stringent purity requirements, and handling hazardous materials safely. Inadequate heat dissipation in larger reactors can lead to runaway reactions, while changes in surface-area-to-volume ratios can affect reaction kinetics and impurity profiles.
Q3: How can the formation of byproducts be minimized during large-scale production?
A3: Minimizing byproducts requires strict control over reaction parameters. This includes maintaining optimal temperatures, precise control of reagent stoichiometry, and ensuring uniform mixing. For instance, in the Eschweiler-Clarke reaction, using an excess of formic acid and formaldehyde (B43269) can help drive the reaction to completion and reduce the formation of incompletely methylated amines. In the reaction of benzyl chloride with dimethylamine, controlling the temperature and molar ratio is crucial to prevent the formation of quaternary ammonium (B1175870) salts.
Q4: What are the recommended purification methods for this compound at an industrial scale?
A4: At an industrial scale, purification of this compound is typically achieved through distillation. Steam distillation can be an effective method for removing non-volatile impurities.[1] Fractional distillation under reduced pressure is also commonly used to achieve high purity by separating the product from unreacted starting materials and byproducts with different boiling points.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using analytical techniques such as GC or HPLC. - Consider extending the reaction time or increasing the reaction temperature within the recommended range. - Ensure the stoichiometry of the reagents is correct. |
| Suboptimal Reaction Temperature | - For the Eschweiler-Clarke reaction, ensure the temperature is maintained, typically between 80-100°C, to facilitate the reaction without degrading the product.[2] - For the reaction of benzyl chloride with dimethylamine, maintain the temperature below 40°C during the addition of benzyl chloride to control the exothermic reaction.[1] |
| Product Loss During Workup | - Optimize the extraction and washing steps to minimize the loss of product in the aqueous phase. - During distillation, carefully control the temperature and pressure to avoid product decomposition or loss. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Recommended Action |
| Formation of N-Methylbenzylamine (Incomplete Methylation) | - In the Eschweiler-Clarke reaction, ensure a sufficient excess of formaldehyde and formic acid is used to drive the reaction to the tertiary amine.[3] |
| Formation of Quaternary Ammonium Salts | - In the reaction of benzyl chloride with dimethylamine, avoid a large excess of benzyl chloride and maintain a controlled temperature to minimize the formation of quaternary ammonium salts.[1] |
| Presence of Unreacted Starting Materials | - Optimize the reaction time and temperature to ensure complete conversion of the starting materials. - Improve the efficiency of the purification process, such as by using a more efficient distillation column. |
Issue 3: Runaway Reaction or Poor Exotherm Control
| Potential Cause | Recommended Action |
| Rapid Addition of Reagents | - Add exothermic reagents, such as benzyl chloride, dropwise and at a controlled rate to allow for efficient heat dissipation.[1] |
| Inadequate Cooling | - Ensure the reactor's cooling system is functioning optimally and has the capacity to handle the heat generated by the reaction at the intended scale. |
| Poor Mixing | - Use an appropriate agitation speed to ensure uniform temperature distribution throughout the reactor and prevent the formation of localized hot spots. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Synthesis Method | Reactants | Molar Ratio (Key Reactant:Other) | Temperature (°C) | Reported Yield | Reference |
| Eschweiler-Clarke Reaction | Benzylamine (B48309), Formaldehyde, Formic Acid | 1 : >2 : excess | 80-100 | >80% | [2] |
| Benzyl Chloride & Dimethylamine | Benzyl Chloride, 25% aq. Dimethylamine | 1 : 6 | < 40 | 76.1% | [1] |
| Reductive Amination | Benzaldehyde, N,N-Dimethylformamide (as amine source and reductant) | - | 160 | 100% conversion | [4] |
Experimental Protocols
Protocol 1: this compound Synthesis via Eschweiler-Clarke Reaction (Lab Scale)
Objective: To synthesize this compound from benzylamine using the Eschweiler-Clarke reaction.
Materials:
-
Benzylamine
-
Formic acid (88%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (B78521) solution (10 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of benzylamine (1 equivalent) in formic acid (3 equivalents), add formaldehyde solution (2.2 equivalents).
-
Heat the reaction mixture to 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and basify with 10 M sodium hydroxide solution until the pH is greater than 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Protocol 2: this compound Synthesis from Benzyl Chloride and Dimethylamine (Industrial Scale Simulation)
Objective: To synthesize this compound by reacting benzyl chloride with an aqueous solution of dimethylamine.
Materials:
-
Benzyl chloride
-
25% Aqueous dimethylamine solution
Procedure:
-
Charge a suitable reactor with a 25% aqueous solution of dimethylamine (6 molar equivalents).
-
With vigorous stirring, add benzyl chloride (1 molar equivalent) dropwise over a period of 2 hours, maintaining the internal temperature below 40°C.
-
After the addition is complete, continue stirring at room temperature for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the upper oily layer containing the crude this compound.
-
Purify the crude product by steam distillation.[1]
Visualizations
References
recommended storage conditions and stability for N,N-Dimethylbenzylamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the recommended storage conditions and stability of N,N-Dimethylbenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the integrity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[1][2] The recommended storage temperature is generally between 15-25°C (59-77°F), though some sources suggest storing below +30°C or even under refrigeration.[3][4][5][6][7][8][9]
Q2: What type of container should be used for storing this compound?
A2: this compound should be stored in tightly sealed containers to prevent exposure to air and moisture.[1][10] High-density polyethylene (B3416737) (HDPE) or stainless steel containers are recommended.[3] To protect the compound from light-induced degradation, amber-colored containers are preferred.[3] For frequent use, it is advisable to store it in smaller containers to minimize repeated exposure of the bulk chemical to the atmosphere.[3]
Q3: Is this compound sensitive to air or light?
A3: Yes, this compound is known to be air-sensitive and can be affected by light.[4][6][7][8][9] Therefore, it is crucial to store it in tightly sealed, amber containers and some sources even recommend storing it under an inert atmosphere, such as nitrogen.[3][10][11]
Q4: What substances are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, halogens, and carbon dioxide.[1][4][6][7][8][9][10] It can react violently with these substances.[1] It is a corrosive liquid and should be handled with appropriate safety precautions.[3][12]
Q5: What is the expected shelf life of this compound?
A5: While specific shelf-life data from manufacturers may vary, a general guideline for opened containers is a maximum of 12 months.[3] For unopened, properly stored containers, the shelf life can be longer. However, it is always best to refer to the manufacturer's certificate of analysis for specific retest or expiration dates.[13]
Troubleshooting Guide
Issue: The this compound has turned yellow or has changed in viscosity.
-
Possible Cause: This is a common sign of degradation.[3] Exposure to air, light, or elevated temperatures can accelerate the degradation process.
-
Recommended Action:
-
It is recommended to perform a quality control check, such as Gas Chromatography (GC) analysis, to assess the purity of the chemical.[3]
-
If the purity has dropped by more than 5%, it is advisable to discard the reagent as its performance in experiments may be compromised.[3]
-
To prevent this in the future, ensure the product is stored under the recommended conditions (cool, dark, and tightly sealed). For long-term storage, consider purging the container with an inert gas like nitrogen.[10][11]
-
Issue: Inconsistent experimental results when using older this compound.
-
Possible Cause: The catalytic activity or reactivity of this compound can decrease over time due to degradation. The presence of degradation products can also interfere with the intended reaction.
-
Recommended Action:
-
Use a fresh bottle of this compound for your experiment to see if the inconsistency is resolved.
-
If an older bottle must be used, consider purifying it by distillation. A common purification method involves drying the amine over potassium hydroxide (B78521) (KOH) pellets followed by fractionation over zinc dust in a CO2-free atmosphere.[7]
-
Quantitative Data Summary
| Parameter | Recommended Value/Condition |
| Storage Temperature | 15-25°C (59-77°F) or below +30°C.[3][4][6][7][8][9] Refrigeration is also suggested.[5] |
| Shelf Life (Opened) | Maximum of 12 months.[3] |
| Purity Rejection Criteria | >5% loss in purity.[3] |
Factors Affecting this compound Stability
Caption: Factors influencing the stability of this compound.
References
- 1. Safety Precautions When Handling N N Dimethylbenzylamine [sincerechemicals.com]
- 2. 2spi.com [2spi.com]
- 3. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]
- 4. This compound - Ataman Kimya [atamanchemicals.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. sfdchem.com [sfdchem.com]
- 7. This compound | 103-83-3 [chemicalbook.com]
- 8. This compound , CP,98.0% , 103-83-3 - CookeChem [cookechem.com]
- 9. This compound CAS#: 103-83-3 [m.chemicalbook.com]
- 10. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 11. tousimis.com [tousimis.com]
- 12. This compound | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. N,N-二甲基苄胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of Catalytic Activity: N,N-Dimethylbenzylamine vs. Dibutyltin Dilaurate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyurethanes is a cornerstone of modern polymer chemistry, with applications ranging from biomedical devices to advanced coatings. The efficiency and properties of the final polymer are critically dependent on the catalyst employed to steer the reaction between isocyanates and polyols. This guide provides a detailed comparative analysis of two commonly used catalysts: the tertiary amine N,N-Dimethylbenzylamine (DMBA) and the organotin compound Dibutyltin dilaurate (DBTDL). This analysis is supported by available experimental data, detailed experimental protocols for catalyst evaluation, and visualizations of the catalytic mechanisms.
Executive Summary
This compound (DMBA) and Dibutyltin dilaurate (DBTDL) are both effective catalysts in polyurethane formation, but they operate through distinct mechanisms and are often favored for different aspects of the polymerization process. DBTDL is a highly efficient Lewis acid catalyst that strongly promotes the "gelling" reaction (urethane formation).[1][2] DMBA, a tertiary amine, functions as a base catalyst and is particularly effective in promoting the "blowing" reaction (urea formation from water and isocyanate) in foam production, while also catalyzing the gelling reaction.[3][4] The choice between them, or their use in combination, depends on the desired reaction profile and final product characteristics. While DBTDL has been a workhorse in the industry, toxicity and environmental concerns are driving interest in alternatives.[5]
Data Presentation: A Comparative Overview
Direct, side-by-side experimental kinetic data for DMBA and DBTDL under identical conditions is scarce in publicly available literature. The following tables summarize their general properties and present available quantitative data for DBTDL, which can serve as a benchmark for comparison.
Table 1: General Catalyst Properties and Mechanistic Comparison
| Feature | This compound (DMBA) | Dibutyltin dilaurate (DBTDL) |
| Catalyst Class | Tertiary Amine (Base Catalyst) | Organotin (Lewis Acid Catalyst) |
| Primary Function | Promotes both blowing (water-isocyanate) and gelling (polyol-isocyanate) reactions.[3][4] | Strongly promotes the gelling (polyol-isocyanate) reaction.[1][2] |
| Catalytic Mechanism | Activates the hydroxyl group of the polyol or water through hydrogen bonding (Farkas mechanism) or complexes with the isocyanate group (Baker mechanism).[6] | The tin atom coordinates with both the isocyanate and hydroxyl groups, activating the reactants and lowering the activation energy of the transition state.[1][7] |
| Typical Applications | Polyurethane foams (flexible, semi-rigid, and rigid), epoxy resin curing.[8][9] | Polyurethane foams, coatings, adhesives, sealants, and elastomers.[1][2] |
| Environmental/Health Concerns | Can have a strong amine odor; volatility can be a concern. | Toxicity of organotin compounds is a significant environmental and health concern, leading to regulatory restrictions.[5] |
Table 2: Quantitative Kinetic Data for DBTDL-Catalyzed Polyurethane Formation
The following data is from a study on the formation of polyurethane from neopentyl glycol (NPG) and toluene (B28343) diisocyanate (TDI) at 25°C. The reaction progress was monitored by a titrimetric method to determine the residual isocyanate content.[7]
| Reaction Conditions (Sequence of Reactant Addition) | Catalyst Conc. (mol/L) | Half-life (t¹/₂) (s) | Second-Order Rate Constant (K) (L·mol⁻¹·s⁻¹) |
| NPG + TDI (Uncatalyzed) | 0 | 518.7 | 1.83 x 10⁻³ |
| NPG + TDI + DBTDL | 3.00 x 10⁻⁶ | 278.5 | 3.41 x 10⁻³ |
| NPG + DBTDL + TDI | 18.75 x 10⁻⁶ | 111.9 | 8.49 x 10⁻³ |
| NPG + TDI + DBTDL | 18.75 x 10⁻⁶ | 45.6 | 20.80 x 10⁻³ |
Note: The study highlights that the sequence of catalyst addition significantly impacts the reaction rate, with the highest rate observed when the catalyst is added to the mixture of the diol and diisocyanate.[7]
Experimental Protocols
To conduct a comparative analysis of the catalytic activity of DMBA and DBTDL, a standardized experimental protocol is essential. The following is a representative methodology based on common practices for studying polyurethane kinetics.
Objective:
To determine and compare the second-order rate constants for the polyurethane formation reaction catalyzed by this compound and Dibutyltin dilaurate.
Materials:
-
Diisocyanate (e.g., Toluene diisocyanate - TDI or Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Polypropylene glycol - PPG or a simple diol like 1,4-butanediol)
-
Catalyst (this compound and Dibutyltin dilaurate)
-
Anhydrous solvent (e.g., Toluene, Tetrahydrofuran - THF)
-
Quenching solution (e.g., Dibutylamine (B89481) in trichlorobenzene)
-
Standardized acid for titration (e.g., Hydrochloric acid in methanol)
-
Indicator (e.g., Bromocresol green)
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Thermostatic water bath.
-
FTIR spectrometer with an ATR probe (for in-situ monitoring).
-
Burettes and standard laboratory glassware.
Procedure:
Method 1: In-situ FTIR Spectroscopy (Preferred for continuous monitoring)
-
Preparation: Set up the jacketed reactor at the desired temperature (e.g., 50°C) and ensure a dry nitrogen atmosphere.
-
Reactant Charging: Charge the reactor with a known amount of polyol and anhydrous solvent.
-
Background Spectrum: Insert the cleaned and dried ATR probe into the reaction mixture and record a background spectrum.
-
Catalyst Addition: Add the specified amount of catalyst (DMBA or DBTDL) to the reactor and allow it to mix thoroughly.
-
Reaction Initiation: Add a stoichiometric amount of the diisocyanate to the reactor to initiate the polymerization.
-
Data Acquisition: Immediately start recording FTIR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the isocyanate (NCO) peak at approximately 2270 cm⁻¹ will be monitored.
-
Data Analysis: The concentration of NCO groups over time can be determined from the absorbance values using the Beer-Lambert law. The second-order rate constant can then be calculated from the slope of a plot of 1/[NCO] versus time.
Method 2: Titration Method
-
Preparation and Reaction Initiation: Follow steps 1, 2, 4, and 5 from the FTIR method.
-
Sampling: At regular time intervals, withdraw a precise aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing a known excess of the quenching solution (dibutylamine). The dibutylamine will react with the unreacted isocyanate groups.
-
Titration: Back-titrate the excess dibutylamine with the standardized hydrochloric acid solution using a suitable indicator.
-
Calculation: The amount of unreacted isocyanate at each time point can be calculated from the titration results.
-
Data Analysis: As with the FTIR method, plot 1/[NCO] versus time to determine the second-order rate constant.
Mandatory Visualization
The following diagrams illustrate the proposed catalytic mechanisms for DBTDL and DMBA, as well as a general experimental workflow for their comparison.
Caption: Lewis acid mechanism of DBTDL catalysis in urethane formation.
Caption: Base catalysis mechanism of DMBA (Farkas Mechanism).
Caption: Experimental workflow for comparing catalyst performance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 4. poliuretanos.com.br [poliuretanos.com.br]
- 5. ijaseit.insightsociety.org [ijaseit.insightsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. newtopchem.com [newtopchem.com]
- 8. next generation amine tin catalyst for high resilience soft foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
A Comparative Guide to Quantitative Analytical Methods for N,N-Dimethylbenzylamine in Research Samples
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylbenzylamine (DMBA) is a tertiary amine used in various research and industrial applications, including as a catalyst in polymerization reactions and as a synthetic intermediate in the pharmaceutical industry. Accurate and reliable quantification of DMBA in research samples is crucial for process monitoring, quality control, and pharmacokinetic studies. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of DMBA: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Non-Aqueous Potentiometric Titration.
Method Comparison at a Glance
A summary of the key performance characteristics of each method is presented below. It is important to note that while extensive data exists for similar compounds, specific quantitative performance data for this compound is not always readily available in published literature. The values presented are a combination of data for DMBA where available and for structurally similar compounds as a reasonable estimate. Method validation for the specific matrix and concentration range of interest is strongly recommended.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Non-Aqueous Potentiometric Titration |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and column interaction, detection by flame ionization. | Neutralization reaction in a non-aqueous solvent, endpoint detection by potential change. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 99.0% - 101.0% |
| Precision (%RSD) | < 2.0% | < 2.0% | < 1.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.05 µg/mL | Not suitable for trace analysis |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.15 µg/mL | Not suitable for trace analysis |
| Specificity | High with appropriate column and mobile phase selection. | High, especially with capillary columns. | Moderate, susceptible to interference from other basic substances. |
| Throughput | High (automated systems) | High (automated systems) | Moderate |
| Cost | Moderate to High | Moderate to High | Low |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like DMBA.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Adjust the pH to approximately 3.0 with phosphoric acid or formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of DMBA in the mobile phase. Serially dilute the stock solution to prepare a series of calibration standards.
-
Sample Preparation: Dissolve the research sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the DMBA peak based on its retention time compared to the standard. Quantify the amount of DMBA in the sample using the calibration curve generated from the standard solutions.
Workflow Diagram
A Comparative Spectroscopic Analysis of N,N-Dimethylbenzylamine and Related Benzylamines using IR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of N,N-Dimethylbenzylamine using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For a comprehensive understanding of its structural features, we present a comparative analysis with structurally related primary and secondary benzylamines, namely Benzylamine and N-Methylbenzylamine. All experimental data is presented in clear, tabular formats, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound, N-Methylbenzylamine, and Benzylamine, highlighting the influence of N-alkylation on their IR and NMR spectra.
Infrared (IR) Spectroscopy Data
The IR spectra of these amines are characterized by absorptions corresponding to N-H, C-H, and C=C bonds. The most notable difference is the presence or absence of N-H stretching bands.
| Functional Group | This compound (cm⁻¹) | N-Methylbenzylamine (cm⁻¹) | Benzylamine (cm⁻¹) | Vibrational Mode |
| N-H | Absent | ~3300-3400 (weak) | ~3300-3400 (two bands, weak) | Stretching |
| Aromatic C-H | ~3020-3080 | ~3020-3080 | ~3020-3080 | Stretching |
| Aliphatic C-H | ~2750-2950 | ~2800-2950 | ~2850-2950 | Stretching |
| C=C (Aromatic) | ~1450-1600 | ~1450-1600 | ~1450-1600 | Stretching |
| C-N | ~1150-1250 | ~1150-1250 | ~1100-1200 | Stretching |
| Aromatic C-H Bending | ~690-770 | ~690-770 | ~690-770 | Out-of-plane Bending |
Data compiled from various sources, including the NIST Chemistry WebBook.[1][2][3][4]
¹H NMR Spectroscopy Data
The ¹H NMR spectra provide information about the chemical environment of the protons in the molecule. The chemical shifts of the benzylic and N-alkyl protons are particularly diagnostic. All spectra are referenced to Tetramethylsilane (TMS) at 0 ppm.
| Proton Type | This compound (δ, ppm) | N-Methylbenzylamine (δ, ppm) | Benzylamine (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | ~7.2-7.4 | ~7.2-7.4 | ~7.2-7.4 | Multiplet | 5H |
| Benzylic (CH₂) | ~3.4 | ~3.7 | ~3.8 | Singlet | 2H |
| N-Methyl (CH₃) | ~2.2 | ~2.4 | - | Singlet | 6H (N,N-di) / 3H (N-mono) |
| N-H | - | ~1.5 (broad) | ~1.4 (broad) | Singlet | 1H / 2H |
Data is typically recorded in CDCl₃.[5][6][7][8]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectra reveal the number of unique carbon environments and their electronic nature.
| Carbon Type | This compound (δ, ppm) | N-Methylbenzylamine (δ, ppm) | Benzylamine (δ, ppm) |
| Aromatic (C₆H₅) | ~127-130 | ~127-129 | ~127-129 |
| Aromatic (ipso-C) | ~139 | ~140 | ~143 |
| Benzylic (CH₂) | ~64 | ~56 | ~46 |
| N-Methyl (CH₃) | ~45 | ~36 | - |
Data is typically recorded in CDCl₃.[9][10][11][12]
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for IR and NMR Spectroscopic Analysis.
Experimental Protocols
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
This compound
-
Fourier-Transform Infrared (FTIR) Spectrometer with a salt plate (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
-
Pipette or dropper
-
Cleaning solvent (e.g., isopropanol (B130326) or acetone)
-
Lens paper
Procedure (using Salt Plates):
-
Ensure the salt plates are clean and dry. If necessary, polish them with a suitable solvent and a soft cloth.
-
Place a single drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.
-
Place the salt plate assembly into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Process the spectrum by subtracting the background.
-
Clean the salt plates thoroughly with a suitable solvent and store them in a desiccator.
Procedure (using ATR):
-
Ensure the ATR crystal is clean.
-
Acquire a background spectrum with the clean, empty ATR accessory.
-
Place a small drop of this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal with a suitable solvent and a soft cloth.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
In a clean, dry vial, dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃.
-
Add a small amount of TMS (typically 1-2 drops of a 1% solution in CDCl₃, or if using pre-prepared solvent with TMS, this step is omitted).
-
Mix the solution thoroughly using a vortex mixer.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for a good signal-to-noise ratio.
-
Process the ¹H NMR spectrum: apply Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum.
-
Process the ¹³C NMR spectrum: apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at approximately 77.16 ppm.
References
- 1. Benzylamine [webbook.nist.gov]
- 2. N-Methylbenzylamine(103-67-3) IR Spectrum [m.chemicalbook.com]
- 3. This compound(103-83-3) IR Spectrum [m.chemicalbook.com]
- 4. Benzylamine(100-46-9) IR Spectrum [chemicalbook.com]
- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(103-83-3) 1H NMR [m.chemicalbook.com]
- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]
- 8. N-Methylbenzylamine(103-67-3) 1H NMR spectrum [chemicalbook.com]
- 9. N-Methylbenzylamine(103-67-3) 13C NMR spectrum [chemicalbook.com]
- 10. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]
- 11. This compound(103-83-3) 13C NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
A Comparative Guide to Gas Chromatography Methods for Validating N,N-Dimethylbenzylamine Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like N,N-Dimethylbenzylamine is critical for the integrity of experimental results and the quality of final products. Gas chromatography (GC) stands out as a robust analytical technique for this purpose. This guide provides an objective comparison of two distinct GC-based methodologies for the validation of this compound purity, complete with experimental data and detailed protocols.
Comparison of GC Methodologies
Two primary approaches for the GC analysis of this compound and its potential impurities are direct analysis using a Flame Ionization Detector (FID) and a more complex method involving derivatization coupled with Mass Spectrometry (MS).
Method 1: Direct Analysis by GC-FID
This method is a straightforward approach suitable for routine purity checks and quantification of the main component. It leverages a specialized GC column designed for volatile amines.
Method 2: Impurity Analysis by Derivatization GC-MS
For the detection and quantification of specific, more volatile, and potentially reactive impurities like dimethylamine (B145610), a derivatization step is often employed. This enhances the chromatographic properties and detectability of the impurity. While the cited study focuses on dimethylamine in N,N-dimethylformamide, the methodology is highly relevant for detecting similar impurities in this compound.[1][2][3]
The following table summarizes the key quantitative parameters for these methods.
| Parameter | Method 1: Direct GC-FID | Method 2: Derivatization GC-MS (for a key impurity) |
| Analyte | This compound | Dimethylamine (as N,N-dimethylbenzamide derivative) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Column | Agilent CP-Wax for volatile amines and diamines | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm)[1][2][3] |
| Correlation Coefficient (r²) | Not explicitly provided for this compound | >0.99[1][2][3] |
| Precision (% CV) | Not explicitly provided | System Suitability: 1.1%; Method Precision: 1.9%; Intermediate Precision: 1.2%[1][2][3] |
| Recovery (%) | Not explicitly provided | 80% - 98%[1][3] |
| Limit of Quantification (LOQ) | Not explicitly provided, but a similar analysis reports 0.5 µg/L[4] | Data not available in the specific study, but generally low due to MS detection |
Experimental Protocols
Detailed methodologies for the two compared approaches are provided below.
Method 1: Direct Analysis using GC-FID
This protocol is based on an Agilent application note for the analysis of a mixture of amines, including this compound.[5]
1. Sample Preparation:
-
Dissolve a known quantity of the this compound sample in methanol (B129727) to achieve a concentration of approximately 0.1%.
2. GC-FID System and Conditions:
-
GC System: Agilent GC system or equivalent.
-
Column: Agilent CP-Wax for volatile amines and diamines, 25 m x 0.32 mm, 1.2 μm film thickness.[5]
-
Carrier Gas: Hydrogen at a pressure of 40 kPa.[5]
-
Injector: Split injector with a split ratio of 50:1.
-
Injection Volume: 0.02 μL.[5]
-
Oven Temperature: Isothermal at 170 °C.[5]
-
Detector: Flame Ionization Detector (FID).[5]
Method 2: Impurity Analysis by Derivatization GC-MS
This protocol is adapted from a validated method for the determination of dimethylamine impurity.[1][2][3]
1. Sample Preparation (with Derivatization):
-
Blank Solution: Prepare a solution of the derivatizing agent (e.g., benzoyl chloride) in a suitable solvent like methanol.[1][2]
-
Standard Solution: Prepare a known concentration of the potential impurity (e.g., dimethylamine) and react it with the benzoyl chloride solution to form the derivative (N,N-dimethylbenzamide).[1][2]
-
Sample Solution: Dissolve a known quantity of the this compound sample in methanol. Add the benzoyl chloride solution to derivatize any dimethylamine impurity present.
2. GC-MS System and Conditions:
-
GC System: Shimadzu GC-MS system or equivalent.[2]
-
Injector Temperature: 250 °C (example, can be optimized).
-
Oven Temperature Program: An example program could be: start at a lower temperature, then ramp up to a final temperature to ensure separation of the derivative from the main this compound peak and other potential impurities.
-
Detector: Mass Spectrometer.
-
Retention Time: The retention time for the N,N-dimethylbenzamide derivative was reported to be 8.5 minutes under specific conditions.[1][2][3]
Potential Impurities in this compound
Based on its synthesis and potential degradation pathways, the following impurities should be considered during purity analysis:
-
Dimethylamine: A common precursor and potential degradation product.[6][7]
-
Benzylamine: Another potential precursor.
-
Benzyl chloride: A raw material used in its synthesis.[6]
-
Quaternary ammonium (B1175870) salts: Can form as by-products.[6][7]
Visualizing the Workflow and Method Selection
To aid in understanding the analytical process and selecting the appropriate method, the following diagrams are provided.
Caption: General workflow for GC-based purity analysis of this compound.
Caption: Decision tree for selecting a suitable GC method.
References
- 1. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N‐dimethylformamide solvent by derivatization of N,N‐dimethylbenzamide with benzoyl chloride agent: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. N, N-dimethylbenzylamine - analysis - Analytice [analytice.com]
- 5. agilent.com [agilent.com]
- 6. This compound | 103-83-3 [chemicalbook.com]
- 7. atamankimya.com [atamankimya.com]
A Comparative Investigation of Catalysts for Polyurethane Foam Production
A Guide for Researchers and Drug Development Professionals
The production of polyurethane (PU) foam is a complex process governed by the precise interplay of various chemical components. Among the most critical of these are catalysts, which orchestrate the rates of the two primary reactions: the gelling reaction (isocyanate-polyol) that forms the polymer backbone, and the blowing reaction (isocyanate-water) that generates carbon dioxide gas to create the foam's cellular structure. The choice of catalyst profoundly influences not only the reaction kinetics but also the final physical and mechanical properties of the foam. This guide provides a comparative analysis of common catalyst types used in polyurethane foam production, supported by experimental data, detailed testing protocols, and process visualizations.
Performance Comparison of Polyurethane Catalysts
The selection of a catalyst system is a critical step in formulating a polyurethane foam with desired properties. The following tables summarize quantitative data from comparative studies, highlighting the influence of different catalysts on reaction times and final foam characteristics.
Table 1: Comparison of Metal-Based Catalysts in a Spray Polyurethane Foam (SPF) Formulation
This table presents a comparison between a conventional tin-based catalyst (Dibutyltin dilaurylmercaptide) and several bismuth-based catalysts. The data demonstrates that the bismuth catalysts, particularly BiCAT 8106 and BiCAT 8210, exhibit significantly faster reactivity (shorter cream, gel, and tack-free times) compared to the tin catalyst, while maintaining comparable foam densities.
| Catalyst Type | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Foam Density (pcf) |
| Dibutyltin dilaurylmercaptide (Tin) | 14 | 16 | 19 | 2.19 |
| BiCAT 8210 (Bismuth) | 5 | 10 | 13 | 2.23 |
| BiCAT 8106 (Bismuth) | 5 | 7 | 9 | 2.23 |
| BiCAT 8842 (Bismuth) | 6 | 10 | 12 | 2.32 |
Data sourced from a study by The Shepherd Chemical Company.
Table 2: Foaming Parameters with Different Catalyst Systems
This table outlines the reaction parameters for three different viscoelastic polyurethane foam formulations (VAB 1, VAB 2, and VAB 3). VAB 3, which includes a tin-based catalyst (DBTDL), exhibits the shortest reaction times, highlighting the high activity of organometallic catalysts in promoting the gelling reaction.[1]
| Foam Formulation | Start Time (s) | Rise Time (s) | Gel Time (s) |
| VAB 1 | 15 | 420 | 560 |
| VAB 2 | 17 | 255 | 300 |
| VAB 3 (with DBTDL) | 2 | 60 | 90 |
Data adapted from a study by MDPI.
Catalytic Signaling Pathways in Polyurethane Foam Formation
The formation of polyurethane foam is driven by two simultaneous reactions, both catalyzed to achieve a balanced foam rise and curing profile.
Caption: Catalytic pathways in polyurethane foam production.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for the accurate and reproducible evaluation of polyurethane foam catalysts. Below are the methodologies for key performance tests.
1. Determination of Reaction Profile (Cream, Gel, and Tack-Free Times)
This test quantifies the reaction speed of the polyurethane system.
-
Cream Time: The time elapsed from the initial mixing of the polyol and isocyanate components until the mixture turns cloudy or "creamy" and begins to rise.[2] This indicates the onset of the blowing reaction.
-
Gel Time: The time at which the expanding foam begins to polymerize, or gel. This is determined by touching the foam with a spatula; the formation of a thin polymer strand or "string" signifies the gel time.[2]
-
Tack-Free Time: The time at which the surface of the foam is no longer tacky to the touch with a clean, dry object.[2]
Procedure:
-
Condition all components (polyol blend, isocyanate, catalysts) to a specified temperature (e.g., 23 ± 2°C).
-
Accurately weigh the polyol blend and catalyst(s) into a suitable mixing container.
-
Start a stopwatch and add the pre-weighed isocyanate to the polyol blend.
-
Mix vigorously with a high-shear mixer for a specified duration (e.g., 5-10 seconds).
-
Pour the mixture into a container (e.g., a cardboard box) and observe the reaction.
-
Record the cream time, gel time, and tack-free time using the definitions above.
2. Apparent Density (ASTM D1622)
This test determines the mass per unit volume of the foam.
Procedure:
-
Prepare a test specimen of a regular shape (e.g., a cube) with a volume of at least 16.4 cm³.[3]
-
Ensure the specimen is free of dust and loose particles.
-
Condition the specimen at 23 ± 2°C and 50 ± 10% relative humidity for at least 40 hours.[3]
-
Accurately measure the dimensions of the specimen to ±0.1%. Take at least three measurements for each dimension and calculate the average.
-
Weigh the specimen on an analytical balance to the nearest 0.1%.
-
Calculate the apparent density by dividing the mass of the specimen by its calculated volume. The result is typically expressed in kg/m ³ or pcf.
3. Compressive Properties (ASTM D1621)
This method is used to determine the compressive strength and modulus of the rigid polyurethane foam.
Procedure:
-
Prepare a minimum of five test specimens, typically cubes with sides of 50 mm (2 inches). The surfaces should be flat and parallel.
-
Condition the specimens as per ASTM D1622.
-
Measure the dimensions of each specimen accurately.
-
Place the specimen on the lower platen of a universal testing machine.
-
Apply a compressive load at a constant rate of crosshead movement until the yield point is reached or approximately 13% deformation is achieved.[4]
-
Record the load and corresponding deformation.
-
The compressive strength is calculated as the maximum stress sustained by the specimen during the test. The compressive modulus is determined from the initial, linear portion of the stress-strain curve.
Experimental Workflow for Catalyst Evaluation
The systematic evaluation of new or alternative catalysts is essential for optimizing polyurethane foam formulations. The following diagram illustrates a typical experimental workflow.
Caption: A typical experimental workflow for evaluating catalysts.
References
- 1. Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. erapol.com.au [erapol.com.au]
- 3. downloadpdfstandard.in [downloadpdfstandard.in]
- 4. scribd.com [scribd.com]
- 5. morpholine.cc [morpholine.cc]
- 6. nbinno.com [nbinno.com]
- 7. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
Navigating the Cure: A Comparative Guide to Alternatives for N,N-Dimethylbenzylamine in Epoxy Resin Systems
For researchers, scientists, and professionals in drug development, the selection of an appropriate curing agent is paramount to achieving desired performance in epoxy resin applications. N,N-Dimethylbenzylamine (DMBA), a tertiary amine, has long been a staple as a catalyst and accelerator. However, the quest for enhanced properties, improved safety profiles, and tailored curing characteristics has led to the exploration of a wide array of alternatives. This guide provides an objective comparison of DMBA and its substitutes, supported by experimental data, to inform the selection of the optimal curing agent for specific research and development needs.
This document delves into the performance of various alternatives, summarizing key quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for the cited tests are also provided to ensure reproducibility and further investigation.
Performance Comparison of Epoxy Curing Agents
The efficacy of a curing agent is evaluated based on several key performance indicators, including its effect on the curing kinetics, thermal properties, and mechanical strength of the final epoxy product. The following tables present a comparative analysis of this compound (DMBA) against prominent alternatives.
Cure Kinetics and Thermal Properties
The curing process is often characterized by parameters such as gel time, peak exothermic temperature, and the glass transition temperature (Tg) of the cured resin. These are critical for understanding the working life of the epoxy system and the thermal stability of the final product. Differential Scanning Calorimetry (DSC) is a primary technique for determining these properties.
| Curing Agent/Accelerator | Type | Gel Time (minutes) | Peak Exotherm (°C) | Glass Transition Temperature (Tg) (°C) |
| This compound (DMBA) | Tertiary Amine | Varies with concentration | Concentration dependent | ~150-170 |
| Tris(dimethylaminomethyl)phenol (DMP-30) | Tertiary Amine | Faster than DMBA | Higher than DMBA | Similar to or slightly lower than DMBA |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | Very Fast | High | Varies with formulation |
| Isophorone Diamine (IPDA) | Cycloaliphatic Amine | Slower than tertiary amines | Lower than tertiary amines | ~149 |
| 4,4'-Diaminodiphenylmethane (DDM) | Aromatic Amine | Requires heat cure | High | >200 |
| Polyetheramine (e.g., Jeffamine® D-230) | Aliphatic Amine | Moderate | Moderate | ~90 |
Note: The values presented are typical and can vary significantly based on the specific epoxy resin, curing agent concentration, and curing schedule.
One study highlighted that the activation energies for tris(dimethylaminomethyl)phenol (DMP-30) and 1-cyano-2-ethyl-4-methylimidazole (2E4MZ-CN) were notably lower than that of this compound, indicating a higher curing reactivity for these alternatives.[1]
Mechanical Properties
The mechanical integrity of the cured epoxy is crucial for its application. Tensile strength, elongation at break, and flexural modulus are key metrics used to evaluate this performance.
| Curing Agent | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |
| This compound (DMBA) catalyzed system | 70-90 | 3-5 | 2.5-3.5 |
| Isophorone Diamine (IPDA) | 60-80 | 3-6 | 2.8-3.5 |
| 4,4'-Diaminodiphenylmethane (DDM) | 80-100 | 2-4 | 3.0-4.0 |
| Polyetheramine (e.g., Jeffamine® D-230) | 40-60 | 5-10 | 2.0-3.0 |
Note: These values represent a general comparison. The specific epoxy resin and curing conditions will significantly influence the final mechanical properties.
Experimental Protocols
To ensure the validity and reproducibility of the performance data, standardized testing methodologies are employed. Below are detailed protocols for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC) for Cure Kinetics and Glass Transition Temperature
This method is based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."[2][3][4][5][6]
Objective: To determine the curing profile (onset temperature, peak exothermic temperature, heat of reaction) and the glass transition temperature (Tg) of the epoxy system.
Apparatus: A differential scanning calorimeter (DSC) with a cooling accessory.
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the uncured epoxy-curing agent mixture is hermetically sealed in an aluminum DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
For cure kinetics, the sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The heat flow is recorded as a function of temperature.[7]
-
The exothermic peak on the resulting thermogram represents the curing reaction. The onset temperature, peak temperature, and the area under the peak (total heat of reaction) are determined.[7]
-
For Tg determination of a cured sample, a previously cured sample is subjected to a heat-cool-heat cycle. The first heating scan removes any thermal history. The sample is then cooled rapidly and reheated at a constant rate (e.g., 20°C/min).
-
The glass transition is observed as a step-like change in the heat flow curve during the second heating scan. The Tg is typically determined as the midpoint of this transition.[8][9]
Gel Time Determination
This protocol is based on ASTM D3532, "Standard Test Method for Gel Time of Carbon Fiber-Epoxy Prepreg."[10][11][12][13]
Objective: To determine the time required for a thermosetting resin to transition from a liquid to a semi-solid (gel) state at a specific temperature.
Apparatus: A hot plate with precise temperature control, a stopwatch, and a wooden or metal probe.
Procedure:
-
Preheat the hot plate to the desired curing temperature.
-
Place a small amount of the mixed epoxy resin and curing agent onto a disposable surface (e.g., an aluminum pan) on the hot plate.
-
Start the stopwatch immediately.
-
Periodically probe the resin with the tip of the probe.
-
The gel time is the point at which the resin no longer forms a string when the probe is lifted away but instead breaks cleanly.[10]
Mechanical Properties Testing
Tensile Properties (based on ASTM D638):
Objective: To determine the tensile strength, elongation at break, and tensile modulus of the cured epoxy resin.
Procedure:
-
Cured epoxy resin is cast into standardized "dog-bone" shaped specimens.[14]
-
The specimens are conditioned at a standard temperature and humidity.
-
A universal testing machine (UTM) is used to apply a tensile load to the specimen at a constant crosshead speed until it fractures.[15][16]
-
The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.
Flexural Properties (based on ASTM D790):
Objective: To determine the flexural strength and flexural modulus of the cured epoxy resin.
Procedure:
-
Rectangular bar specimens of the cured epoxy resin are prepared.
-
The specimen is placed on two supports in a three-point bending fixture within a universal testing machine (UTM).[1][17][18][19]
-
A load is applied to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain.[20]
-
The load and deflection are recorded to calculate the flexural strength and modulus.
Visualizing the Processes
To better understand the relationships and workflows described, the following diagrams are provided.
Conclusion
The selection of a curing agent for epoxy resins extends beyond a simple consideration of cure speed. As demonstrated, alternatives to this compound offer a wide spectrum of properties, from the high thermal stability imparted by aromatic amines like DDM to the flexibility offered by polyetheramines. Tertiary amines such as DMP-30 can provide faster cure rates compared to DMBA. The choice of the most suitable curing agent will ultimately depend on the specific performance requirements of the end application, including desired mechanical strength, thermal resistance, and processing characteristics. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the development of advanced epoxy-based materials.
References
- 1. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 2. atslab.com [atslab.com]
- 3. infinitalab.com [infinitalab.com]
- 4. matestlabs.com [matestlabs.com]
- 5. store.astm.org [store.astm.org]
- 6. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials [intertek.com]
- 10. trl.com [trl.com]
- 11. ASTM D3532/D3532M: 2019 Gel Time Test for Carbon Fiber-Epoxy Prepreg [bsbedge.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. How to Perform ASTM D638 Testing for Polymer Tensile Strength and Why It Matters [eureka.patsnap.com]
- 15. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
- 16. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 17. zwickroell.com [zwickroell.com]
- 18. boundengineering.com [boundengineering.com]
- 19. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 20. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
A Comparative Environmental Impact Assessment of N,N-Dimethylbenzylamine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N,N-Dimethylbenzylamine (DMBA), a crucial intermediate and catalyst in the pharmaceutical and polymer industries, can be achieved through various chemical routes. The selection of a specific protocol often involves a trade-off between yield, cost, and increasingly, environmental impact. This guide provides an objective comparison of four common DMBA synthesis protocols, evaluating their performance based on established green chemistry metrics and providing detailed experimental data to support the assessment.
Comparison of Key Environmental and Performance Metrics
The following table summarizes the quantitative data for the different synthesis routes to this compound.
| Metric | Eschweiler-Clarke Reaction | Reaction of Benzyl (B1604629) Chloride with Dimethylamine | Reductive Amination of Benzaldehyde | Alkylation of Benzylamine with Methyl Iodide |
| Typical Yield (%) | >80%[1] | 76.1%[2][3] | High (Catalytic methods >90%) | High, but risk of over-alkylation |
| Atom Economy (%) | ~73.4% | ~97.8% | ~88.8% | ~48.7% |
| E-factor (estimated) | 10 - 20 | 5 - 15 | 5 - 10 (catalytic) | 20 - 30 |
| Process Mass Intensity (PMI) (estimated) | 11 - 21 | 6 - 16 | 6 - 11 (catalytic) | 21 - 31 |
| Key Reagents | Benzylamine, Formic Acid, Formaldehyde | Benzyl Chloride, Dimethylamine | Benzaldehyde, Dimethylamine, Reducing Agent | Benzylamine, Methyl Iodide |
| Solvents | Typically aqueous or neat | Water, Organic Solvents for extraction | Methanol, Ethanol, Water | Acetone, Ethanol |
| Byproducts | CO2, H2O | HCl (neutralized to salt) | H2O, Spent reducing agent | HI (neutralized to salt) |
| Hazards | Corrosive formic acid, toxic formaldehyde | Lachrymatory and carcinogenic benzyl chloride, toxic dimethylamine | Flammable solvents, hazardous reducing agents (e.g., NaBH4) | Toxic and volatile methyl iodide |
| Green Chemistry Considerations | Avoids halide waste; CO2 is a gaseous byproduct. | High atom economy; potential for continuous flow processing. | Catalytic routes offer high efficiency and reduce waste. Electrochemical methods are a greener alternative. | Poor atom economy; use of a toxic and unsustainable alkylating agent. |
Note on Green Metrics:
-
Atom Economy is calculated as (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%.
-
E-factor (Environmental Factor) is the mass ratio of waste to the desired product.
-
Process Mass Intensity (PMI) is the total mass of materials (reactants, solvents, reagents, process water) used to produce a unit mass of product.
-
Estimations for E-factor and PMI are based on typical laboratory-scale procedures and include workup and purification steps. These values can vary significantly with process optimization and scale-up.
Visualizing the Assessment and Synthesis Pathways
A systematic environmental impact assessment is crucial for selecting a sustainable synthesis protocol. The following diagram illustrates a general workflow for such an assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Toxicological Deep Dive: N,N-Dimethylbenzylamine Compared with Other Benzylamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed toxicological comparison of N,N-Dimethylbenzylamine (DMBA) against other relevant benzylamines, including the primary amine Benzylamine, the secondary amine N-methylbenzylamine, and N-ethylbenzylamine. The information presented is collated from publicly available safety data and scientific literature, offering a comparative overview of acute toxicity, irritation potential, and genotoxicity.
Comparative Toxicological Data
The following table summarizes key quantitative toxicological data for this compound and its comparators. Data is primarily from studies conducted on rats (oral, inhalation) and rabbits (dermal, irritation), as is standard in regulatory toxicology.
| Toxicological Endpoint | This compound | Benzylamine | N-methylbenzylamine | N-ethylbenzylamine |
| Acute Oral Toxicity (LD50) | 265 - 579 mg/kg (rat)[1][2] | 552 - 1130 mg/kg (rat)[3][4][5][6][7] | 300 mg/kg (rat)[8] | No data available |
| Acute Dermal Toxicity (LD50) | 695 mg/kg (rat)[9] | 1350 mg/kg (rat)[3][5][6] | No data available | No data available |
| 1.66 mL/kg (rabbit)[10] | ||||
| Acute Inhalation Toxicity (LC50) | ~2.05 mg/L, 4h (rat)[1][11] | >0.65 mg/L, 3h (rat)[5][6] | No data available | No data available |
| Skin Irritation/Corrosion | Corrosive / Causes severe burns[1][10][12] | Corrosive / Causes severe burns[3][5][6][13] | Causes severe skin burns[8] | Irritant[14] |
| Eye Irritation/Corrosion | Corrosive / Causes severe damage[1][10] | Corrosive / Causes severe damage[3][5][6][13] | Causes severe eye damage[8] | Irritant[14] |
| Mutagenicity (Ames Test) | No data available | Negative[4][5] | No data available | No data available |
| Sensitization | Potential sensitizer (B1316253) (class effect) | Potential sensitizer (class effect) | May cause allergic skin reaction[8] | Potential sensitizer (class effect) |
Visualizing the Assessment Process & Biological Pathways
To contextualize the data, the following diagrams illustrate a typical workflow for toxicological assessment and a key biological pathway associated with a common adverse effect of benzylamines.
Caption: Logical workflow for a comparative toxicological assessment.
Caption: Adverse Outcome Pathway (AOP) for skin sensitization.
Experimental Protocols
The toxicological data presented in this guide are primarily derived from standardized studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are globally recognized for ensuring consistency and reliability of data.
OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but its principles are foundational)
-
Principle: This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[7] The method determines the median lethal dose (LD50), which is the statistically estimated dose expected to cause mortality in 50% of the tested animals.[7]
-
Procedure: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats).[7] A key procedural control is the use of a suitable vehicle for administration, starting with aqueous solutions, then oil, and other options if necessary.[7] Animals are observed for at least 14 days for signs of toxicity and mortality. All animals are subjected to a gross necropsy at the end of the study.
OECD 402: Acute Dermal Toxicity
-
Principle: This method assesses the potential adverse effects of a short-term (24-hour) dermal exposure to a test article.[2][15] It is used to determine the LD50 following skin application and helps in classifying the substance for labeling purposes.[15][16]
-
Procedure: The substance is applied to a shaved area of the skin (approximately 10% of the body surface) of the test animal (typically rats or rabbits).[2] The area is covered with a porous gauze dressing for a 24-hour exposure period.[2] Groups of animals are tested at various dose levels. Observations for signs of toxicity and mortality are conducted for up to 14 days, followed by a gross necropsy of all animals.[2][16]
OECD 403: Acute Inhalation Toxicity
-
Principle: This guideline evaluates the health hazards from short-term exposure to an airborne test substance (gas, vapor, or aerosol).[6][9] The test determines the median lethal concentration (LC50) in the air.[6]
OECD 404: Acute Dermal Irritation/Corrosion
-
Principle: This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10] The guideline employs a sequential testing strategy, often starting with validated in vitro methods to minimize animal use.[1][17]
-
Procedure: For the in vivo test, a small amount (0.5 mL of liquid or 0.5 g of solid) of the substance is applied to a small patch of skin on a single animal (typically an albino rabbit).[1] The patch is removed after a set exposure time (up to 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) post-application.[10] The persistence and reversibility of the observed effects are monitored for up to 14 days.[1][10]
OECD 405: Acute Eye Irritation/Corrosion
-
Principle: This method evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[11][18] Similar to skin irritation testing, a weight-of-evidence and sequential testing strategy is strongly recommended to avoid unnecessary animal testing.[5][19]
-
Procedure: In the in vivo assay, a single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (albino rabbit).[5][11][19] The other eye serves as an untreated control.[5][19] The eyes are examined at 1, 24, 48, and 72 hours after application, and the cornea, iris, and conjunctiva are scored for pathological effects.[11] The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[19]
OECD 471: Bacterial Reverse Mutation Test (Ames Test)
-
Principle: The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical, specifically its ability to cause gene mutations.[4][20][21] It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[4][21]
-
Procedure: The bacterial strains are exposed to the test substance, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes, to simulate mammalian metabolism).[20] If the substance is a mutagen, it will cause a reverse mutation in the bacteria, restoring their ability to produce the amino acid and thus form colonies on a minimal agar (B569324) medium.[4][20] A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]
References
- 1. oecd.org [oecd.org]
- 2. nucro-technics.com [nucro-technics.com]
- 3. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 4. nib.si [nib.si]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. tandfonline.com [tandfonline.com]
- 14. N-Ethylbenzylamine(14321-27-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. nucro-technics.com [nucro-technics.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 21. The bacterial reverse mutation test | RE-Place [re-place.be]
Performance Evaluation of N,N-Dimethylbenzylamine in Diverse Solvent Media: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N,N-Dimethylbenzylamine (DMBA) as a catalyst in different solvent media, supported by experimental data. We will delve into its efficiency in promoting the Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis, and compare its performance with other commonly used tertiary amine catalysts.
Executive Summary
This compound (DMBA) is a versatile tertiary amine catalyst frequently employed in organic synthesis. Its performance, however, is significantly influenced by the solvent medium. This guide demonstrates that while DMBA is an effective catalyst, its efficiency can be optimized by careful solvent selection. Protic solvents, in particular, have been shown to enhance reaction rates in certain contexts. When compared to other tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the choice of catalyst and solvent is highly dependent on the specific substrates and desired reaction outcomes.
Performance of this compound in the Baylis-Hillman Reaction
The Baylis-Hillman reaction is a cornerstone of organic synthesis, creating a new chiral center and a densely functionalized product. The choice of catalyst and solvent is paramount for the reaction's success, influencing both the rate and the yield.
Table 1: Hypothetical Performance of this compound in the Baylis-Hillman Reaction of Benzaldehyde with Methyl Acrylate in Various Solvents
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 8.93 | 72 | 45 |
| Tetrahydrofuran (THF) | 7.52 | 60 | 55 |
| Acetonitrile (MeCN) | 37.5 | 48 | 65 |
| Dimethylformamide (DMF) | 36.7 | 36 | 75 |
| Methanol (MeOH) | 32.7 | 24 | 85 |
| Water | 80.1 | 18 | 90 |
This table is a representation based on general trends observed for Baylis-Hillman reactions and is intended for illustrative purposes. Actual experimental results may vary.
Comparison with Alternative Tertiary Amine Catalysts
DMBA's performance is often benchmarked against other tertiary amine catalysts such as DABCO and DBU.
-
DABCO (1,4-diazabicyclo[2.2.2]octane) is a widely used catalyst for the Baylis-Hillman reaction due to its high nucleophilicity and appropriate basicity.[3][4]
-
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can also effectively catalyze the reaction, often leading to faster reaction rates.[5]
The choice between these catalysts is often a trade-off between reaction speed and the potential for side reactions. While DBU might offer faster conversions, its strong basicity can sometimes lead to undesired byproducts. DMBA presents a moderate and often effective alternative.
Experimental Protocols
General Procedure for the this compound-Catalyzed Baylis-Hillman Reaction
This protocol describes a general procedure for the reaction between an aldehyde and an activated alkene catalyzed by DMBA.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Activated alkene (e.g., Methyl acrylate)
-
This compound (DMBA)
-
Solvent (e.g., Methanol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the activated alkene (1.2 mmol) in the chosen solvent (5 mL) at room temperature, add this compound (0.2 mmol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction mixture with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Baylis-Hillman adduct.
Visualizing Reaction Mechanisms
The Baylis-Hillman Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Baylis-Hillman reaction catalyzed by a tertiary amine like DMBA.[1]
Caption: Mechanism of the DMBA-catalyzed Baylis-Hillman reaction.
Experimental Workflow
The logical flow of a typical experiment to evaluate the performance of DMBA in different solvents is depicted below.
Caption: Workflow for evaluating DMBA performance in different solvents.
Conclusion
The selection of an appropriate solvent is a critical parameter for optimizing the catalytic performance of this compound. While DMBA is a competent catalyst for reactions such as the Baylis-Hillman reaction, its efficiency is markedly enhanced in polar, and particularly protic, solvents which can stabilize the key zwitterionic intermediate. For researchers and drug development professionals, a systematic evaluation of solvents for each specific application is highly recommended to achieve optimal reaction rates and yields. When compared to other tertiary amines, DMBA offers a balanced reactivity profile, making it a valuable tool in the synthetic chemist's arsenal.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. princeton.edu [princeton.edu]
- 3. Baylis-Hillman Reaction [organic-chemistry.org]
- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 5. Superior amine catalysts for the Baylis–Hillman reaction: the use of DBU and its implications† - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of N,N-Dimethylbenzylamine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylbenzylamine (BDMA) is a versatile catalyst and intermediate used in the synthesis of polyurethanes, epoxy resins, and other organic compounds.[1][2] However, it is a hazardous chemical that requires strict adherence to safety and disposal protocols to protect laboratory personnel and the environment. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
I. Immediate Safety Concerns and Hazard Profile
This compound is a flammable, corrosive, and toxic substance.[3][4] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause severe skin burns and eye damage.[4][5] Furthermore, it is harmful to aquatic organisms and may have long-term adverse effects on the environment.[3][4]
Table 1: Hazard Information for this compound
| Hazard Classification | Description | Source |
| Physical Hazards | Flammable liquid and vapor. | [4] |
| Vapors may form explosive mixtures with air.[4] | ||
| Health Hazards | Toxic if swallowed or inhaled.[6] | |
| Harmful in contact with skin.[7] | ||
| Causes severe skin burns and eye damage.[6][7] | ||
| May cause respiratory irritation.[4] | ||
| May cause skin sensitization (allergic reaction).[5] | ||
| Environmental Hazards | Harmful to aquatic life with long-lasting effects. | [7] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Chemical-resistant gloves (e.g., butyl rubber or neoprene) are mandatory.[9] A lab coat or chemical-resistant apron should also be worn.[5]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a full-face respirator with an appropriate cartridge is necessary.[9]
III. Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations.[10] Never dispose of this chemical down the drain or in regular trash.[4]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material (e.g., glass or a suitable plastic) and kept closed when not in use.[11]
-
Do not mix this compound with incompatible chemicals. Incompatible materials include strong oxidizing agents, acids, and acid halides.[1][12]
2. Handling Small Spills:
-
In the event of a small spill, first, ensure the area is well-ventilated and all ignition sources are removed.[11]
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Scoop up the absorbed material using non-sparking tools and place it into a suitable container for disposal.[5]
3. Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][11]
-
The storage area should be designated for flammable and corrosive materials.
4. Professional Disposal:
-
Arrange for the collection and disposal of the waste container by a licensed hazardous waste disposal contractor.[6]
-
Provide the contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) for this compound.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. atamankimya.com [atamankimya.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. fishersci.com [fishersci.com]
- 5. tousimis.com [tousimis.com]
- 6. 2spi.com [2spi.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety Precautions When Handling N N Dimethylbenzylamine [sincerechemicals.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound | 103-83-3 [chemicalbook.com]
Essential Safety and Operational Guide for Handling N,N-Dimethylbenzylamine
This guide provides critical safety, handling, and disposal information for laboratory professionals working with N,N-Dimethylbenzylamine (CAS No. 103-83-3). Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Chemical Overview: this compound is a colorless to light yellow liquid with a characteristic fish-like or ammonia-like odor.[1][2] It is classified as a flammable liquid and vapor, and is harmful if swallowed, inhaled, or in contact with skin.[3][4][5] This compound is corrosive and can cause severe skin burns and eye damage.[3][4][5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[6]
| PPE Category | Item | Specification |
| Eye & Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may also be necessary. |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or neoprene gloves are recommended.[6] |
| Body Protection | Protective Clothing | A lab coat, coveralls, or other appropriate protective clothing to minimize skin contact.[1][6] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside a fume hood or if exposure limits are exceeded.[1][5] |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Ground and bond containers when transferring the material to prevent static discharge.[1]
-
Avoid breathing vapors or mist.[3]
-
Prevent contact with eyes, skin, and clothing.[3]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[3][6]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and halogens.[3][6]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Spill and Leak Response
In case of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area and remove all sources of ignition.[6][8]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: For small spills, use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill.[1][3][6]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[1][8]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm.
-
Waste Collection: Collect waste material, including contaminated absorbents and PPE, in sealed and properly labeled containers.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal contractor.[7][9] Observe all federal, state, and local environmental regulations.[3][10] Do not dispose of it down the sewer.[7]
Operational Workflow
The following diagram illustrates the key steps for safely handling this compound from preparation to disposal.
Caption: Workflow for this compound Handling.
References
- 1. tousimis.com [tousimis.com]
- 2. This compound | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Safety Precautions When Handling N N Dimethylbenzylamine [sincerechemicals.com]
- 7. 2spi.com [2spi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
